Orteronel, (R)-
Description
BenchChem offers high-quality Orteronel, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Orteronel, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-[(7R)-7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl]-N-methylnaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPFIJIOIVJZMN-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)[C@@]3(CCN4C3=CN=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226191 | |
| Record name | Orteronel, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752243-39-3 | |
| Record name | Orteronel, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752243393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orteronel, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORTERONEL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/267WB8R4TI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Orteronel's Mechanism of Action in Prostate Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Orteronel (TAK-700) is a non-steroidal, selective inhibitor of the enzyme cytochrome P450 17A1 (CYP17A1), a critical component in the androgen biosynthesis pathway.[1][2] In prostate cancer, the growth and proliferation of cancer cells are heavily dependent on androgens that activate the androgen receptor (AR). Orteronel's primary mechanism of action is the potent and selective inhibition of the 17,20-lyase activity of CYP17A1, which is a crucial step in the conversion of steroid precursors into androgens.[1][3] This targeted inhibition leads to a significant reduction in the production of androgens, not only in the testes and adrenal glands but also within the tumor microenvironment itself, thereby depriving prostate cancer cells of the essential ligands for AR activation and subsequent tumor progression.[2][4] While clinical development was ultimately halted due to not meeting the primary endpoint of improved overall survival in certain phase III trials, Orteronel remains a valuable research tool for investigating androgen signaling and resistance mechanisms in prostate cancer.[1][2]
Core Mechanism of Action: Selective CYP17A1 Inhibition
Orteronel's therapeutic rationale is rooted in its ability to disrupt androgen synthesis at a key enzymatic step. CYP17A1 possesses two distinct enzymatic functions: 17α-hydroxylase and 17,20-lyase.[5] Orteronel exhibits a preferential inhibition of the 17,20-lyase activity over the 17α-hydroxylase activity.[6] This selectivity is significant as it theoretically minimizes the disruption of glucocorticoid synthesis, which primarily relies on the 17α-hydroxylase activity, potentially reducing the need for concomitant corticosteroid administration that is often required with less selective CYP17A1 inhibitors.[1]
Signaling Pathway of Androgen Biosynthesis and Orteronel's Point of Intervention
The following diagram illustrates the steroidogenesis pathway, highlighting the central role of CYP17A1 and the specific inhibitory action of Orteronel.
References
- 1. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. benchchem.com [benchchem.com]
- 4. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 5. CYP17A1 - Wikipedia [en.wikipedia.org]
- 6. Phase III, Randomized, Double-Blind, Multicenter Trial Comparing Orteronel (TAK-700) Plus Prednisone With Placebo Plus Prednisone in Patients With Metastatic Castration-Resistant Prostate Cancer That Has Progressed During or After Docetaxel-Based Therapy: ELM-PC 5 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Orteronel (TAK-700): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orteronel (TAK-700) is a non-steroidal, orally bioavailable, and selective inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), a critical chokepoint in the androgen biosynthesis pathway.[1][2] Developed by Takeda Pharmaceutical Company, Orteronel was investigated primarily for the treatment of castration-resistant prostate cancer (CRPC), with studies also exploring its potential in breast cancer.[1] By inhibiting androgen production in the testes, adrenal glands, and within the tumor microenvironment, Orteronel aimed to deprive prostate cancer cells of the hormonal fuel they require for growth and proliferation.[1]
This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of Orteronel. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this investigational agent. While the clinical development of Orteronel for prostate cancer was ultimately discontinued due to its failure to demonstrate a significant overall survival benefit in pivotal Phase III trials, the journey of its development offers valuable insights into the targeting of androgen synthesis and the complexities of clinical trial design in oncology.[3][4]
Mechanism of Action
Orteronel's therapeutic effect stems from its potent and selective inhibition of CYP17A1, an enzyme that catalyzes two key sequential reactions in steroidogenesis.[5] CYP17A1 exhibits both 17α-hydroxylase and 17,20-lyase activity. The 17,20-lyase activity is the rate-limiting step for the production of androgen precursors, dehydroepiandrosterone (DHEA) and androstenedione.[5]
Preclinical studies demonstrated that Orteronel is a more potent inhibitor of 17,20-lyase activity compared to its 17α-hydroxylase activity.[1] This selectivity was considered a potential advantage over other CYP17A1 inhibitors like abiraterone acetate, as it was hypothesized to reduce the risk of mineralocorticoid-related side effects by having a lesser impact on cortisol synthesis.[1][6] Orteronel's inhibition of CYP17A1 is reversible.[1]
The following diagram illustrates the androgen synthesis pathway and the point of inhibition by Orteronel.
Preclinical Development
The preclinical evaluation of Orteronel established its potent and selective inhibition of androgen synthesis, providing a strong rationale for its clinical development.
In Vitro Studies
In cell-free enzyme assays, Orteronel demonstrated a 5.4-fold greater potency for inhibiting human 17,20-lyase activity compared to 17α-hydroxylase activity.[1] Further validation in human adrenal tumor cells showed that Orteronel treatment led to a 27-fold more potent suppression of the 17,20-lyase metabolite DHEA compared to the 17α-hydroxylase metabolite cortisol.[1] In cultured rat testicular cells, Orteronel potently inhibited testosterone production with minimal effect on corticosterone.[1]
In Vivo Studies
Preclinical studies in animal models confirmed the in vivo activity of Orteronel.
Table 1: Summary of Preclinical In Vivo Efficacy of Orteronel
| Animal Model | Dosing | Key Findings |
| Uncastrated Rats | Not specified | Significantly suppressed serum testosterone levels and decreased the weight of androgen-dependent organs.[1] |
| Cynomolgus Monkeys | Twice daily administration | Significantly reduced serum DHEA and testosterone levels compared to vehicle.[1] |
| Cynomolgus Monkeys (in combination with castration) | Not specified | Further suppressed testosterone levels compared to castration alone, with sustained suppression.[1] |
Pharmacokinetics in Animals
Pharmacokinetic studies in rats and monkeys indicated that Orteronel is extensively excreted in an unchanged form in the urine. The renal clearance rates suggested the involvement of urinary tubular secretion.
Clinical Development
Orteronel underwent extensive clinical investigation, primarily in patients with prostate cancer at various stages of the disease.
Phase I Clinical Trials
Phase I studies were designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of Orteronel. A dose-escalation study in Japanese patients with CRPC established that Orteronel at doses up to 400 mg twice daily was tolerable. In this study, serum testosterone was rapidly suppressed, and 13 out of 15 patients achieved at least a 50% reduction in prostate-specific antigen (PSA) from baseline.
Phase I/II Clinical Trials
A Phase I/II study of Orteronel in combination with docetaxel and prednisone in patients with metastatic CRPC (mCRPC) identified a dose-limiting toxicity of grade 3 febrile neutropenia at a 400 mg twice-daily dose of Orteronel.[7][8] Despite this, the combination was generally tolerable and showed substantial antitumor activity, with significant reductions in PSA, DHEA-S, and testosterone levels.[7][8]
Table 2: Efficacy Results from a Phase I/II Study of Orteronel with Docetaxel and Prednisone in mCRPC
| Efficacy Endpoint | Result |
| ≥50% PSA reduction after 4 cycles | 59% of patients[8] |
| Median best PSA response | -77%[8] |
| Objective partial responses (RECIST-evaluable patients) | 70% (7 of 10 patients)[7][8] |
| Median time to PSA progression | 6.7 months[7][8] |
| Median time to radiographic disease progression | 12.9 months[7][8] |
Phase III Clinical Trials
Several large, randomized Phase III trials were conducted to definitively assess the efficacy and safety of Orteronel in different prostate cancer patient populations.
ELM-PC 5 (NCT01193257)
This trial evaluated Orteronel plus prednisone versus placebo plus prednisone in patients with mCRPC that had progressed during or after docetaxel-based therapy.[9] The study was unblinded after a prespecified futility analysis indicated that the primary endpoint of improved overall survival (OS) would likely not be met.[9][10]
Table 3: Key Efficacy Results from the ELM-PC 5 Trial
| Endpoint | Orteronel + Prednisone | Placebo + Prednisone | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 17.0 months | 15.2 months | 0.886 (0.739–1.062) | 0.190[9] |
| Median Radiographic Progression-Free Survival | 8.3 months | 5.7 months | 0.760 (0.653–0.885) | < 0.001[9] |
| ≥50% PSA decline rate | 25% | 10% | - | < 0.001[9] |
ELM-PC 4 (NCT01193244)
This trial investigated Orteronel plus prednisone in chemotherapy-naïve patients with mCRPC.[11] Similar to the ELM-PC 5 trial, while Orteronel demonstrated an improvement in radiographic progression-free survival (rPFS), it failed to show a statistically significant improvement in OS.[3]
SWOG-1216 (NCT01809691)
This Phase III trial evaluated the addition of Orteronel to androgen deprivation therapy (ADT) versus bicalutamide with ADT in men with newly diagnosed metastatic hormone-sensitive prostate cancer (mHSPC).[5] The study did not meet its primary endpoint of improved OS.[5]
Table 4: Key Efficacy Results from the SWOG-1216 Trial
| Endpoint | Orteronel + ADT | Bicalutamide + ADT | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 81.1 months | 70.2 months | 0.86 (0.72–1.02) | 0.040[5] |
| Median Progression-Free Survival | 47.6 months | 23.0 months | 0.58 (0.51–0.67) | < 0.001[5] |
| 5-year Overall Survival Rate | 59.7% | 57.9% | - | - |
Safety and Tolerability
Across clinical trials, Orteronel was generally well-tolerated.[1] The most common adverse events reported in single-agent studies were fatigue, nausea, and constipation.[1] When combined with docetaxel, febrile neutropenia was a dose-limiting toxicity.[1] Other grade ≥3 adverse events included hypokalemia, hypertension, and pneumonitis.[1]
Table 5: Common Adverse Events (All Grades) Reported in Orteronel Clinical Trials
| Adverse Event | Frequency |
| Fatigue | ~64-78%[8] |
| Nausea | ~33-47%[8] |
| Diarrhea | ~38-48%[8] |
| Constipation | ~38%[1] |
| Hypertension | ~44% |
| Alopecia (in combination with docetaxel) | ~61%[8] |
| Neutropenia (in combination with docetaxel) | ~39%[8] |
Experimental Protocols
While complete, detailed internal protocols are not publicly available, this section synthesizes information from published literature to provide an overview of the methodologies used in key Orteronel studies.
Preclinical In Vivo Efficacy Study
Objective: To assess the anti-tumor activity of Orteronel in a prostate cancer xenograft model.
Animal Model: Male athymic nude mice (6-8 weeks old) are typically used for xenograft studies.
Cell Line: Androgen-sensitive human prostate cancer cell lines, such as LNCaP, are commonly used.
Procedure:
-
Cell Culture: LNCaP cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum.
-
Tumor Implantation: A suspension of LNCaP cells is subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: Orteronel is administered orally at specified doses and schedules. The control group receives a vehicle.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed. Blood samples may be collected to measure serum PSA and testosterone levels.
Phase III Clinical Trial Protocol (SWOG-1216)
Objective: To compare the efficacy and safety of Orteronel plus ADT versus bicalutamide plus ADT in men with mHSPC.
Study Design: A multicenter, randomized, open-label Phase III trial.[5]
Patient Population: Men with newly diagnosed mHSPC.[5]
Treatment Arms:
-
Experimental Arm: Orteronel (300 mg orally twice daily) in combination with ADT.[5]
-
Control Arm: Bicalutamide (50 mg orally once daily) in combination with ADT.[5]
Primary Endpoint: Overall Survival (OS).[5]
Secondary Endpoints:
-
Progression-Free Survival (PFS).[5]
-
Prostate-Specific Antigen (PSA) response at 7 months.[5]
-
Adverse event profile.[5]
Key Assessments:
-
Screening: Includes medical history, physical examination, performance status assessment, laboratory tests, and imaging to confirm metastatic disease.
-
Treatment Period: Regular monitoring of vital signs, adverse events, and laboratory parameters. PSA levels are measured at specified intervals.
-
Tumor Assessment: Radiographic imaging (e.g., CT scans, bone scans) is performed at baseline and periodically to assess disease progression.
-
Survival Follow-up: Patients are followed for survival after discontinuing treatment.
The following diagram provides a simplified workflow for a patient enrolled in a clinical trial like SWOG-1216.
Conclusion
Orteronel (TAK-700) is a potent and selective inhibitor of CYP17A1, which demonstrated significant activity in reducing androgen levels and showed antitumor effects in preclinical and early-phase clinical studies. However, in large-scale Phase III trials for both chemotherapy-naïve and post-chemotherapy mCRPC, as well as for mHSPC, Orteronel failed to confer a statistically significant overall survival benefit, leading to the discontinuation of its development for prostate cancer.
The development of Orteronel highlights the critical importance of overall survival as a primary endpoint in oncology drug development and underscores the challenges in translating promising early-phase results into definitive clinical benefit. Despite its ultimate clinical outcome, the research and clinical data generated from the Orteronel program have contributed valuable knowledge to the field of prostate cancer therapeutics and the role of androgen synthesis inhibition. The detailed preclinical and clinical findings presented in this guide serve as a comprehensive resource for scientists and researchers working on the development of novel anticancer agents.
References
- 1. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. researchgate.net [researchgate.net]
- 4. Orteronel for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orteronel for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orteronel Switch Maintenance Therapy in Metastatic Castration Resistant Prostate Cancer After First-Line Docetaxel: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial (SAKK 08/11) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and Efficacy Study of TAK-700 in Patients With Nonmetastatic Castration-resistant Prostate Cancer and a Rising Prostate-specific Antigen [clin.larvol.com]
- 8. SWOG-1216 Orteronel vs Bicalutamide With ADT for Metastatic Hormone-Sensitive Prostate Cancer - The ASCO Post [ascopost.com]
- 9. Phase II study of single-agent orteronel (TAK-700) in patients with nonmetastatic castration-resistant prostate cancer and rising prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. profiles.foxchase.org [profiles.foxchase.org]
- 11. Orteronel plus prednisone in patients with chemotherapy-naive metastatic castration-resistant prostate cancer (ELM-PC 4): a double-blind, multicentre, phase 3, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Orteronel: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
Executive Summary: Orteronel (TAK-700) is a non-steroidal, selective inhibitor of the enzyme Cytochrome P450 17A1 (CYP17A1), a critical component in the androgen biosynthesis pathway. Developed for the treatment of prostate cancer, it exhibits greater selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity. This targeted inhibition is designed to potently reduce the production of androgens, such as testosterone, which are key drivers of prostate cancer growth. While Orteronel showed promise in early trials by reducing androgen levels and demonstrating anti-tumor activity, its clinical development was ultimately terminated after Phase III trials failed to show a significant improvement in overall survival. This guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and relevant experimental protocols for (R)-Orteronel and its clinically evaluated (S)-enantiomer.
Chemical Structure and Properties
Orteronel is a chiral molecule, with the clinically investigated compound, TAK-700, being the (S)-enantiomer. The user requested information on the (R)-enantiomer. Below are the properties for both.
Table 1: Chemical and Physical Properties of Orteronel Enantiomers
| Property | (R)-Orteronel | (S)-Orteronel (TAK-700) |
| IUPAC Name | 6-[(7R)-7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl]-N-methylnaphthalene-2-carboxamide[1] | 6-[(7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl]-N-methyl-2-naphthalenecarboxamide[2] |
| Synonyms | - | TAK-700[3] |
| CAS Number | 752243-39-3[1] | 566939-85-3[3] |
| Molecular Formula | C₁₈H₁₇N₃O₂[1] | C₁₈H₁₇N₃O₂[3] |
| Molecular Weight | 307.35 g/mol [4] | 307.353 g/mol [3] |
| Solubility | Data not available | Soluble in DMSO[5] |
Mechanism of Action: Selective Inhibition of Androgen Synthesis
Orteronel's primary mechanism of action is the potent and selective inhibition of CYP17A1, a key enzyme in steroidogenesis that is expressed in the testes, adrenal glands, and prostate tumor tissue.[3][6] This enzyme possesses two distinct catalytic functions: 17α-hydroxylase and 17,20-lyase.[3]
-
17α-hydroxylase activity: Converts pregnenolone and progesterone to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone.
-
17,20-lyase activity: Subsequently converts these intermediates into the androgen precursors dehydroepiandrosterone (DHEA) and androstenedione.[3]
These precursors are then converted to testosterone and dihydrotestosterone (DHT), potent androgens that stimulate prostate cancer cell growth. Orteronel is notably more selective for the 17,20-lyase activity over the 17α-hydroxylase activity.[6] This selectivity is significant because it preferentially blocks androgen production while having a lesser effect on the synthesis of glucocorticoids like cortisol, potentially mitigating side effects associated with less selective inhibitors.[6] By inhibiting CYP17A1, Orteronel effectively reduces circulating levels of androgens, thereby depriving prostate cancer cells of the ligands required for androgen receptor (AR) activation and tumor proliferation.[6][7]
Pharmacodynamic and Pharmacokinetic Properties
Orteronel has been evaluated in numerous preclinical and clinical studies to determine its activity and pharmacokinetic profile.
In Vitro Inhibitory Activity
Orteronel is a potent inhibitor of CYP17A1, with greater selectivity for the 17,20-lyase function.
Table 2: In Vitro IC₅₀ Values of Orteronel (TAK-700)
| Target Enzyme/Cell Line | Species | IC₅₀ Value | Comments | Reference |
| CYP17A1 (17,20-lyase) | Human | 19 nM | Cell-free enzyme assay. | [5][8] |
| CYP17A1 (17,20-lyase) | Rat | 48 nM | Cell-free enzyme assay. | [5][8] |
| CYP17A1 (17α-hydroxylase) | Human | 139 nM | 5.4-fold more potent against 17,20-lyase vs 17α-hydroxylase. | [6][9] |
| DHEA Production | Human | 37 nM | In NCI-H295R human adrenocortical tumor cells. | [8] |
| Cortisol Production | Human | - | DHEA production inhibited 27-fold more potently than cortisol production. | [6][9] |
| CYP11B1 & CYP3A4 | Human | >1000 & >10,000 nM | Demonstrates high selectivity over other CYP enzymes. | [5][8] |
Pharmacokinetic Profile
Pharmacokinetic studies have been conducted in animals and humans, demonstrating good oral bioavailability.
Table 3: Pharmacokinetic Parameters of Orteronel (TAK-700)
| Parameter | Species | Dose | Value | Reference |
| Tₘₐₓ (Time to Peak Concentration) | Human | 400 mg (single dose) | 1.0 hour | [10] |
| Terminal Half-life (t₁/₂) | Human | 400 mg (single dose) | 7.39 - 9.46 hours (¹⁴C-radioactivity) | [10] |
| Bioavailability | Rat | 1 mg/kg (oral) | 69 - 89% | |
| Primary Route of Excretion | Human | 400 mg (single dose) | Urine (~77.5%) | [10] |
| Unchanged Drug in Urine | Human | 400 mg (single dose) | ~49.7% of administered dose | [10] |
Clinical Efficacy and Development Status
Orteronel was evaluated in multiple Phase I, II, and III clinical trials for metastatic castration-resistant prostate cancer (mCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC). While early trials showed promising activity in reducing Prostate-Specific Antigen (PSA) levels and suppressing androgens, the pivotal Phase III trials did not meet their primary endpoint of improved overall survival (OS).
Table 4: Summary of Key Clinical Trial Results for Orteronel (TAK-700)
| Trial / Setting | Phase | Comparison | Key Efficacy Endpoints | Outcome | Reference |
| Chemotherapy-naïve mCRPC | I/II | Orteronel monotherapy or with prednisone | ≥50% PSA decline at 12 weeks: 54-65%.[11] Radiographic Response: 20% partial response.[11] | Tolerable with evidence of anti-tumor activity.[11] | [11] |
| ELM-PC 5 (Post-docetaxel mCRPC) | III | Orteronel + Prednisone vs. Placebo + Prednisone | Median OS: 17.0 vs. 15.2 months (HR 0.886; p=0.190).[6] Median rPFS: 8.3 vs. 5.7 months (HR 0.760; p<0.001).[6] | Failed to meet primary endpoint of improved OS, leading to unblinding of the study.[6] | [6] |
| SWOG-1216 (mHSPC) | III | Orteronel + ADT vs. Bicalutamide + ADT | Median OS: 81.1 vs. 70.2 months (HR 0.86; p=0.04).[12] Median PFS: 47.6 vs. 23.0 months (HR 0.58; p<0.001).[12] | Did not meet the primary endpoint of a statistically significant improvement in OS.[12] Development was subsequently terminated.[3] | [12][13] |
Experimental Protocols
In Vitro Steroidogenesis Assay using H295R Cells
This assay is a standard method to evaluate a compound's effect on the production of steroid hormones. The H295R human adrenocortical carcinoma cell line is utilized as it expresses all the key enzymes required for steroidogenesis.[14]
Objective: To quantify the inhibitory effect of Orteronel on the production of androgen precursors (e.g., DHEA) and other steroid hormones.
Methodology:
-
Cell Culture: H295R cells are cultured in a suitable medium supplemented with serum and other growth factors until they reach appropriate confluency.
-
Plating and Acclimation: Cells are seeded into 24-well plates and allowed to acclimate for 24 hours.[15]
-
Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of Orteronel (typically a serial dilution). Control wells include a vehicle control (e.g., DMSO), a known inhibitor (e.g., prochloraz), and a known inducer (e.g., forskolin).[14][16] The cells are then incubated for a 48-hour exposure period.[15]
-
Sample Collection: After incubation, the culture medium from each well is collected and stored (typically at -80°C) for hormone analysis.[15]
-
Cell Viability: The viability of the cells remaining in the plate is assessed using an appropriate method (e.g., MTT or ATP-based assay) to ensure that observed effects on hormone levels are not due to cytotoxicity.[14]
-
Hormone Quantification: The concentration of specific hormones (e.g., DHEA, testosterone, cortisol, estradiol) in the collected medium is quantified using methods such as ELISA, radioimmunoassay (RIA), or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[14][15]
-
Data Analysis: Hormone concentrations are normalized to the vehicle control. IC₅₀ values are calculated by plotting the percent inhibition of hormone production against the log of Orteronel concentration.
In Vivo Efficacy Study in a Prostate Cancer Xenograft Model
This protocol outlines a general procedure to assess the anti-tumor activity of Orteronel in an in vivo setting.
Objective: To evaluate the efficacy of Orteronel in suppressing tumor growth in an androgen-sensitive prostate cancer xenograft model.
Methodology:
-
Cell Line: An androgen-sensitive human prostate cancer cell line (e.g., LNCaP) is used.
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: LNCaP cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow, and their volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Randomization and Treatment: Once tumors reach a specified average volume (e.g., 150-200 mm³), the mice are randomized into a control group and a treatment group.
-
Treatment Group: Receives Orteronel, typically administered daily via oral gavage.
-
Control Group: Receives the vehicle solution via the same administration route and schedule.
-
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, blood may be collected to measure serum PSA and testosterone levels.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after a set duration. Tumors are then excised and weighed.
-
Data Analysis: The anti-tumor efficacy is determined by comparing the mean tumor volume and weight between the treated and control groups. The percentage of tumor growth inhibition is calculated.
Phase III Clinical Trial Design (Example: SWOG-1216)
This provides a summary of the design for a key clinical trial that evaluated Orteronel.
Objective: To determine if adding Orteronel to standard androgen deprivation therapy (ADT) improves overall survival in men with newly diagnosed metastatic hormone-sensitive prostate cancer (mHSPC).[12]
Methodology:
-
Study Design: A multicenter, randomized, open-label Phase III trial.[12]
-
Patient Population: Men with newly diagnosed mHSPC.[12]
-
Randomization: Patients were randomly assigned on a 1:1 basis to one of two treatment arms.[12]
-
Primary Endpoint: Overall Survival (OS).[12]
-
Secondary Endpoints: Progression-Free Survival (PFS), PSA response at 7 months, and safety/adverse event profile.[12]
-
Assessments: Efficacy was assessed through regular monitoring of PSA levels, radiographic imaging (CT and bone scans), and tracking of clinical progression and survival status.[13]
-
Statistical Analysis: The primary analysis was a comparison of OS between the two arms using a stratified log-rank test.[12]
References
- 1. Orteronel, (R)- | C18H17N3O2 | CID 10335364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Orteronel | C18H17N3O2 | CID 9796590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Orteronel - Wikipedia [en.wikipedia.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orteronel for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Orteronel (TAK-700), a novel non-steroidal 17,20-lyase inhibitor: effects on steroid synthesis in human and monkey adrenal cells and serum steroid levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Absorption, Distribution, and Excretion of the Investigational Agent Orteronel (TAK‐700) in Healthy Male Subjects: A Phase 1, Open‐Label, Single‐Dose Study | Semantic Scholar [semanticscholar.org]
- 11. Phase I/II trial of orteronel (TAK-700)--an investigational 17,20-lyase inhibitor--in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Orteronel for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Orteronel for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Orteronel (TAK-700): A Technical Whitepaper on Target Validation in Androgen Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Orteronel (TAK-700) is a non-steroidal, orally bioavailable drug candidate that was investigated for the treatment of prostate cancer. Its mechanism of action is the potent and selective inhibition of the 17,20-lyase activity of Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1][2] Androgens, such as testosterone, are the primary drivers of prostate cancer growth, making their synthesis a key therapeutic target. This document provides an in-depth technical guide on the validation of CYP17A1 as the target for orteronel, detailing its mechanism, the preclinical and clinical evidence of its activity, and the experimental protocols used in its evaluation. While Phase III clinical trials did not show a significant improvement in overall survival, leading to the discontinuation of its development for metastatic castration-resistant prostate cancer (mCRPC), the data generated provide a valuable case study in targeted drug development.[2][3]
The Target: CYP17A1 in Androgen Synthesis
The enzyme CYP17A1 is a validated therapeutic target in prostate cancer.[4] Located in the endoplasmic reticulum of adrenal and gonadal cells, CYP17A1 possesses dual enzymatic functions that are essential for the production of androgens and cortisol:[1][4]
-
17α-hydroxylase activity: Converts pregnenolone and progesterone into their 17α-hydroxylated forms.
-
17,20-lyase activity: Cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively. These are the direct precursors to testosterone.[1]
By inhibiting androgen synthesis in the testes, adrenal glands, and within the tumor microenvironment itself, CYP17A1 inhibitors deprive prostate cancer cells of the ligands required for androgen receptor (AR) activation and subsequent tumor proliferation.[2]
Orteronel's Differentiated Mechanism of Action
Orteronel was designed as a selective inhibitor of the 17,20-lyase activity of CYP17A1.[4] Preclinical studies demonstrated that orteronel is approximately 5.4 times more potent at inhibiting 17,20-lyase activity than 17α-hydroxylase activity in cell-free enzyme assays.[1] This selectivity was theorized to offer a therapeutic advantage by potently suppressing androgen production while only partially inhibiting cortisol synthesis, potentially reducing the mineralocorticoid-related side effects seen with less selective inhibitors like abiraterone acetate.[3][5]
Preclinical Target Validation
The validation of orteronel's activity and selectivity was established through a series of in vitro and in vivo preclinical studies.
In Vitro Enzymatic and Cellular Assays
In vitro studies were fundamental in quantifying orteronel's inhibitory potency against CYP17A1. Cell-free enzymatic assays using recombinant human CYP17A1 confirmed its direct inhibitory effect, while cell-based assays using the NCI-H295R human adrenocortical carcinoma cell line demonstrated its activity in a relevant biological context.[1][6]
Table 1: Preclinical In Vitro Inhibitory Activity of Orteronel | Assay Type | Target/Cell Line | Parameter | Value | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Cell-Free Enzyme Assay | Human CYP17A1 (17,20-lyase) | IC50 | 19 nM |[7] | | Cell-Free Enzyme Assay | Rat CYP17A1 (17,20-lyase) | IC50 | 48 nM |[7] | | Cell-Free Enzyme Assay | Human CYP17A1 (17,20-lyase) | IC50 | 139 nM |[8] | | Cell-Free Enzyme Assay | Human CYP17A1 (17α-hydroxylase) | IC50 | 760 nM |[8] | | Cellular Assay | Human Adrenal Tumor Cells | DHEA Production Inhibition | IC50 | ~3x lower than for Cortisol |[1] | | Cellular Assay | Human Adrenal Tumor Cells | Cortisol Production Inhibition | IC50 | ~27x higher than for DHEA |[1] | | Selectivity Panel | Human CYP11B1 | IC50 | >1,000 nM |[7] | | Selectivity Panel | Human CYP3A4 | IC50 | >10,000 nM |[7] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Animal Studies
Studies in cynomolgus monkeys were conducted to assess the in vivo effects of orteronel on circulating steroid hormones. Oral administration of orteronel led to a rapid and marked reduction in serum levels of DHEA and testosterone, consistent with potent 17,20-lyase inhibition.[1][9] The suppression of cortisol was less pronounced, corroborating the selective mechanism observed in vitro.[1]
Clinical Target Validation
Orteronel's target engagement and therapeutic potential were evaluated in multiple clinical trials involving patients with metastatic castration-resistant prostate cancer (mCRPC).
Pharmacodynamic Evidence
Clinical studies consistently demonstrated that orteronel effectively suppressed androgen synthesis. Treatment led to rapid and durable reductions in serum levels of DHEA-S (dehydroepiandrosterone sulfate) and testosterone.[10][11] This confirmed that the mechanism of action observed in preclinical models was successfully translated to humans.
Clinical Efficacy Data
The clinical activity of orteronel was assessed through standard oncology endpoints, including Prostate-Specific Antigen (PSA) response and radiographic progression-free survival (rPFS).
Table 2: Summary of Key Clinical Trial Results for Orteronel
| Trial Phase / Name | Patient Population | Treatment | Key Outcome | Result | Reference(s) |
|---|---|---|---|---|---|
| Phase I/II | Chemotherapy-naïve mCRPC | Orteronel + Docetaxel/Prednisone | ≥50% PSA Decline (after 4 cycles) | 59% of patients | [11] |
| Phase I/II | Chemotherapy-naïve mCRPC | Orteronel + Docetaxel/Prednisone | Median Best PSA Response | -77% from baseline | [11] |
| Phase I/II | Chemotherapy-naïve mCRPC | Orteronel + Docetaxel/Prednisone | Median rPFS | 12.9 months | [10][11] |
| Phase III (ELM-PC 5) | Post-docetaxel mCRPC | Orteronel + Prednisone | Median rPFS | 8.3 months (vs. 5.7 for placebo) | [3][8] |
| Phase III (ELM-PC 5) | Post-docetaxel mCRPC | Orteronel + Prednisone | Median Overall Survival (OS) | 17.0 months (vs. 15.2 for placebo; not significant) | [3][8] |
| Phase III (ELM-PC 4) | Chemotherapy-naïve mCRPC | Orteronel + Prednisone | Median rPFS | Prolonged vs. placebo (p<0.001) | [10] |
| Phase III (SWOG-1216) | Metastatic Hormone-Sensitive PC | Orteronel + ADT | Median rPFS | 47.6 months (vs. 23.0 for bicalutamide) | [4] |
| Phase III (SWOG-1216) | Metastatic Hormone-Sensitive PC | Orteronel + ADT | Median Overall Survival (OS) | 81.1 months (vs. 70.2 for bicalutamide; not significant) |[4] |
mCRPC: metastatic Castration-Resistant Prostate Cancer; ADT: Androgen Deprivation Therapy; rPFS: radiographic Progression-Free Survival.
Despite demonstrating clear target engagement and improvements in surrogate endpoints like rPFS, orteronel failed to meet the primary endpoint of improved overall survival in pivotal Phase III trials, leading to the cessation of its clinical development in mCRPC.[2][3]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of enzyme inhibitors like orteronel. Below are representative methodologies for key assays.
Protocol: Cell-Based Steroidogenesis Inhibition Assay (NCI-H295R)
This assay is a standard method to evaluate a compound's effect on the entire steroid synthesis pathway in a cellular context. The NCI-H295R cell line is used because it expresses all the key enzymes required for steroidogenesis.[12][13]
-
Cell Culture: NCI-H295R cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with serum and growth factors until they reach approximately 80% confluency.[14]
-
Plating: Cells are seeded into 24- or 96-well plates at a predetermined density and allowed to adhere overnight.[6]
-
Stimulation: To upregulate steroidogenic enzyme expression, the culture medium is replaced with a medium containing a stimulant such as forskolin (e.g., 10 µM) and incubated for 48 hours.[15]
-
Compound Exposure: The stimulation medium is removed, and cells are exposed to fresh medium containing various concentrations of orteronel (or vehicle control) for a defined period (e.g., 24-48 hours).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Steroid Quantification: The concentrations of various steroids (e.g., DHEA, testosterone, cortisol, progesterone) in the supernatant are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or specific Enzyme-Linked Immunosorbent Assays (ELISAs).[12]
-
Data Analysis: The reduction in steroid levels relative to the vehicle control is calculated, and IC50 values are determined using non-linear regression analysis.
Protocol: Clinical Trial Design (Phase III Example)
The Phase III trials for orteronel followed a randomized, double-blind, placebo-controlled design, which is the gold standard for evaluating the efficacy and safety of a new therapeutic agent.[8]
-
Patient Population: Enrollment of patients with a confirmed diagnosis of mCRPC, who met specific inclusion/exclusion criteria (e.g., prior chemotherapy, performance status).[8]
-
Randomization: Patients were randomly assigned, typically in a 2:1 ratio, to receive either the experimental treatment or a placebo.[8]
-
Treatment Arms:
-
Blinding: Both patients and investigators were blinded to the treatment assignment to prevent bias.
-
Endpoints:
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Radiographic Progression-Free Survival (rPFS), PSA response rate, time to PSA progression, safety, and tolerability.[8]
-
-
Assessments: Patients were monitored at regular intervals with physical exams, blood tests (for PSA and hormone levels), and imaging scans (CT and bone scans) to assess disease progression.
-
Statistical Analysis: The trial was designed to detect a statistically significant difference in the primary endpoint between the two arms.
Conclusion
The development of orteronel serves as a comprehensive example of target validation in oncology. Preclinical data robustly demonstrated that orteronel is a potent and selective inhibitor of the 17,20-lyase activity of CYP17A1. This mechanism was successfully translated into clinical settings, where the drug showed clear pharmacodynamic evidence of androgen synthesis inhibition and achieved secondary efficacy endpoints such as prolonging radiographic progression-free survival.[1][10] However, the failure to demonstrate a statistically significant benefit in overall survival in pivotal Phase III trials highlights the challenge of translating improvements in surrogate endpoints into definitive clinical benefit, ultimately leading to the discontinuation of its development for mCRPC.[3][4] The extensive data gathered for orteronel remain a valuable resource for understanding the complexities of targeting the androgen synthesis pathway in prostate cancer.
References
- 1. Orteronel (TAK-700), a novel non-steroidal 17,20-lyase inhibitor: effects on steroid synthesis in human and monkey adrenal cells and serum steroid levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orteronel for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Phase III, Randomized, Double-Blind, Multicenter Trial Comparing Orteronel (TAK-700) Plus Prednisone With Placebo Plus Prednisone in Patients With Metastatic Castration-Resistant Prostate Cancer That Has Progressed During or After Docetaxel-Based Therapy: ELM-PC 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of orteronel (TAK-700), a naphthylmethylimidazole derivative, as a highly selective 17,20-lyase inhibitor with potential utility in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Phase 1/2 study of orteronel (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel-prednisone in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human Adrenocortical Carcinoma (NCI-H295R) Cell Line as an In Vitro Cell Culture Model for Assessing the Impact of Iron on Steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Orteronel's Impact on Intratumoral Androgen Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Orteronel (TAK-700) is a non-steroidal, selective inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), a critical component in the androgen biosynthesis pathway.[1] By targeting CYP17A1, Orteronel effectively curtails the production of androgens, which are pivotal drivers in the progression of castration-resistant prostate cancer (CRPC). This technical guide provides a comprehensive overview of Orteronel's mechanism of action, its effects on androgen levels, and the methodologies employed to quantify these changes, with a specific focus on the intratumoral environment. While direct quantitative data on Orteronel's effect on intratumoral androgen levels is limited in publicly available literature, this guide synthesizes available serum data for Orteronel and presents intratumoral data for a comparable CYP17A1 inhibitor, abiraterone acetate, to illustrate the anticipated impact.
Mechanism of Action: Inhibition of CYP17A1
Orteronel's primary therapeutic action is the competitive inhibition of the CYP17A1 enzyme. This enzyme is a key rate-limiting step in the production of androgens in the testes, adrenal glands, and within the tumor microenvironment itself.[2] CYP17A1 possesses two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase. Both are essential for the conversion of cholesterol-derived precursors into androgens. A key characteristic of Orteronel's pharmacological profile is its greater selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity.[1] This selectivity is hypothesized to reduce the disruption of glucocorticoid biosynthesis, potentially mitigating some side effects associated with less selective CYP17A1 inhibitors.
The androgen synthesis pathway, and Orteronel's point of intervention, is depicted in the following signaling pathway diagram.
Caption: Androgen synthesis pathway and the inhibitory action of Orteronel on CYP17A1 (17,20-lyase).
Data Presentation: Effect on Androgen Levels
Effect of Orteronel on Serum Androgen Levels
The following table consolidates data from various clinical trials demonstrating the effect of Orteronel on serum testosterone and dehydroepiandrosterone sulfate (DHEA-S) levels in patients with castration-resistant prostate cancer.
| Study Phase | Dosage | Parameter | Baseline Level | Post-Treatment Level | Percentage Reduction | Citation |
| Phase I/II | ≥300 mg Orteronel | Testosterone | 5.5 ng/dL | 0.6 ng/dL (median) | Not specified | [2] |
| Phase I/II | ≥300 mg Orteronel | DHEA | 50.0 µg/dL | "Unquantifiable" | >99% | [2] |
| Phase I/II | 300 mg Orteronel BID | Testosterone | Not specified | Mean reduction of -7.5 ng/dL | Not specified | [1] |
| Phase I/II | 300 mg Orteronel BID | DHEA-S | Not specified | Mean reduction of -45.3 µg/dL | Not specified | [1] |
| Phase II | 300 mg Orteronel BID | Testosterone | Not specified | 89% median decline | 89% | [3] |
| Phase I (Japanese patients) | 200-400 mg Orteronel BID | Testosterone | Not specified | Below lower limit of quantification | >99% | [4] |
| Phase I/II (with Docetaxel) | 400 mg Orteronel BID | Testosterone | 7.2 ng/dL (median) | ≤0.2 ng/dL (median) | ~97% | [5] |
| Phase I/II (with Docetaxel) | 400 mg Orteronel BID | DHEA-S | 68.1 µg/dL (median) | 0.6 µg/dL (median) | 99.1% | [6] |
Comparator Data: Effect of Abiraterone Acetate on Intratumoral Androgen Levels
To provide insight into the expected effects of CYP17A1 inhibition within the tumor microenvironment, the following table presents data from a study on abiraterone acetate, another CYP17A1 inhibitor. It is important to note that this data is not for Orteronel but serves as a relevant comparator.
| Study Phase | Dosage | Tissue Source | Parameter | Pre-Treatment Level | Post-Treatment Level | P-value | Citation |
| Phase II | 1000 mg Abiraterone Acetate + 10 mg Prednisone daily | Metastatic Biopsies | Testosterone | Detectable | Undetectable | < 0.001 | [6][7] |
Experimental Protocols
The accurate quantification of intratumoral androgens is a complex process requiring sensitive and specific analytical methods. The gold standard for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] While a specific, detailed protocol from an Orteronel study is not available, a general workflow can be synthesized from established methodologies for steroid measurement in prostate tissue.
General Protocol for Intratumoral Androgen Quantification via LC-MS/MS
The following diagram outlines a typical experimental workflow for the measurement of intratumoral androgens.
Caption: Generalized experimental workflow for intratumoral androgen measurement.
Detailed Methodological Steps:
-
Tissue Collection and Preservation: Prostate tumor tissue is procured, immediately snap-frozen in liquid nitrogen to halt enzymatic activity, and stored at -80°C until analysis.[8] This rapid freezing is crucial to prevent the metabolism of androgens post-collection.[8]
-
Tissue Homogenization: A precise weight of the frozen tissue is homogenized in a suitable buffer on ice. This process breaks down the tissue and releases the intracellular contents, including androgens.
-
Steroid Extraction: The homogenized tissue is subjected to an extraction procedure to isolate the steroids from other cellular components. Common methods include liquid-liquid extraction using organic solvents like methyl tert-butyl ether or solid-phase extraction, which uses a solid matrix to selectively bind and elute the steroids.
-
Derivatization (Optional): In some cases, the extracted steroids are chemically modified (derivatized) to improve their chromatographic properties and increase their ionization efficiency in the mass spectrometer, thereby enhancing the sensitivity of the assay.
-
LC-MS/MS Analysis: The extracted and potentially derivatized sample is injected into a liquid chromatography system, which separates the different androgen species. The separated androgens then enter a tandem mass spectrometer, which provides highly specific and sensitive detection and quantification.
-
Data Analysis: The concentration of each androgen is determined by comparing its signal to a standard curve generated from known concentrations of the same androgen. The final concentration is typically normalized to the initial weight of the tissue sample.
Conclusion
Orteronel is a potent and selective inhibitor of CYP17A1, a key enzyme in androgen biosynthesis. Clinical data robustly demonstrates its ability to significantly reduce circulating levels of testosterone and DHEA-S. While direct evidence of its impact on intratumoral androgen concentrations is not extensively published, the profound suppression of systemic androgens, coupled with data from the comparable agent abiraterone acetate, strongly suggests a similar and significant reduction within the tumor microenvironment. The methodologies for accurately assessing these intratumoral levels are well-established, relying on the sensitivity and specificity of LC-MS/MS. Further preclinical and clinical studies with tissue collection would be invaluable to definitively quantify the intratumoral pharmacodynamic effects of Orteronel and its potential to overcome resistance mechanisms driven by intratumoral androgen synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Abiraterone Acetate on Androgen Signaling in Castrate-Resistant Prostate Cancer in Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS assay for the quantification of testosterone, dihydrotestosterone, androstenedione, cortisol and prednisone in plasma from castrated prostate cancer patients treated with abiraterone acetate or enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Circulating and Intratumoral Adrenal Androgens Correlate with Response to Abiraterone in Men with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Intraprostatic and Intratesticular Androgens - PMC [pmc.ncbi.nlm.nih.gov]
Orteronel's Selectivity for CYP17A1: A Technical Guide to 17,20-Lyase Versus 17α-Hydroxylase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Orteronel (TAK-700) is a non-steroidal, oral inhibitor of Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1] This technical guide provides an in-depth analysis of orteronel's selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity. This selectivity profile is a key differentiator from other CYP17A1 inhibitors, such as abiraterone acetate, and has significant implications for its mechanism of action and clinical side effect profile.[2] By preferentially targeting 17,20-lyase, orteronel aims to potently suppress androgen production while potentially mitigating the mineralocorticoid excess associated with broader CYP17A1 inhibition.[3] This document details the quantitative data on orteronel's selectivity, the experimental protocols used to determine this, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to CYP17A1 and its Dual Enzymatic Activity
CYP17A1 is a single enzyme that catalyzes two distinct, sequential reactions in steroidogenesis:
-
17α-hydroxylase activity: The conversion of pregnenolone and progesterone to their 17α-hydroxylated derivatives.[1]
-
17,20-lyase activity: The subsequent cleavage of the C17-20 bond in 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively.[1] These are key precursors for testosterone synthesis.
The inhibition of both activities is an effective strategy in treating castration-resistant prostate cancer (CRPC) by reducing androgen levels. However, the non-selective inhibition of 17α-hydroxylase can lead to a decrease in cortisol production and a subsequent increase in adrenocorticotropic hormone (ACTH), resulting in mineralocorticoid excess and associated side effects like hypertension and hypokalemia.[3] A selective 17,20-lyase inhibitor, such as orteronel, could theoretically offer a more targeted approach to androgen deprivation with a more favorable safety profile.[4]
Quantitative Analysis of Orteronel's Selectivity
Orteronel has demonstrated a significant and consistent selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity in preclinical studies.[2][5] This selectivity has been quantified in various experimental systems, as summarized in the table below.
| Parameter | 17,20-Lyase Inhibition | 17α-Hydroxylase Inhibition | Selectivity Ratio (Lyase:Hydroxylase) | Reference |
| Potency in Cell-Free Enzyme Assay | More Potent | Less Potent | 5.4-fold | [2] |
| IC50 (Human CYP17A1) | 19 nM | Not explicitly stated | - | [6] |
| Metabolite Suppression in Human Adrenal Tumor Cells | Potent DHEA Suppression | Weaker Cortisol Suppression | 27-fold | [2] |
These data clearly indicate that orteronel is a more potent inhibitor of the androgen-producing 17,20-lyase activity of CYP17A1. The 5.4-fold greater potency in a direct enzymatic assay and the 27-fold greater suppression of the downstream 17,20-lyase product (DHEA) compared to a 17α-hydroxylase product (cortisol) in a cellular context underscore this selectivity.[2]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Orteronel - Wikipedia [en.wikipedia.org]
- 2. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP17A1 Inhibitors in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the adrenal gland in castration-resistant prostate cancer: a case for orteronel, a selective CYP-17 17,20-lyase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orteronel (TAK-700), a novel non-steroidal 17,20-lyase inhibitor: effects on steroid synthesis in human and monkey adrenal cells and serum steroid levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
Unraveling the Metabolic Fate of Orteronel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orteronel, also known as (R)-TAK-700, is a non-steroidal, selective inhibitor of the enzyme CYP17A1, a critical player in the androgen biosynthesis pathway. By targeting the 17,20-lyase activity of CYP17A1, Orteronel effectively curtails the production of androgens, which are pivotal in the progression of castration-resistant prostate cancer (CRPC). A thorough understanding of its metabolic pathway is paramount for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall disposition in the body. This technical guide provides an in-depth exploration of the metabolic journey of Orteronel, consolidating available quantitative data, detailing experimental methodologies, and visualizing the key pathways involved.
Metabolic Profile of Orteronel
The metabolism of Orteronel is characterized by a combination of direct excretion of the unchanged drug and biotransformation into a primary metabolite.
Primary Metabolic Pathway
The predominant metabolic route for Orteronel involves its conversion to a principal metabolite, designated as M-I . While the definitive chemical structure of M-I has not been publicly disclosed in the reviewed literature, it is understood to be a significant contributor to the overall clearance of Orteronel.
Excretion Profile
Studies in healthy male subjects have elucidated the primary routes of elimination for Orteronel and its main metabolite. The majority of the administered dose is excreted in the urine. A significant portion of the drug is eliminated unchanged, underscoring its relative stability in vivo. The M-I metabolite also accounts for a substantial fraction of the excreted dose, highlighting the importance of this metabolic pathway.
Quantitative Analysis of Orteronel Metabolism
The following tables summarize the key quantitative data regarding the excretion and pharmacokinetic parameters of Orteronel and its primary metabolite, M-I.
Table 1: Excretion of Orteronel and Metabolite M-I in Humans
| Analyte | Mean Percentage of Administered Dose Excreted in Urine | Mean Percentage of Administered Dose Excreted in Feces |
| Unchanged Orteronel | 49.7% | Not Reported |
| Metabolite M-I | 16.3% | Not Reported |
| Total Radioactivity | 77.5% | 18.4% |
Data from a Phase 1 study in healthy male subjects following a single oral dose of [¹⁴C]-Orteronel.[1]
Key Enzymes in Orteronel Metabolism
While the specific enzymes responsible for the formation of the M-I metabolite have not been definitively identified in the available literature, in vitro studies have provided insights into the potential involvement of cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. Orteronel has been shown to be a weak inhibitor of several CYP isoforms, including CYP1A2, 2C8, 2C9, and 2C19, suggesting a potential for interaction with the CYP system. Further investigation with recombinant human CYP and UGT isoforms is necessary to precisely identify the catalysts for M-I formation.
Experimental Protocols
Characterizing the metabolic pathway of a drug candidate like Orteronel involves a series of in vitro and in vivo experiments. Below are detailed methodologies representative of those employed in such investigations.
In Vitro Metabolism using Human Liver Microsomes
This assay is crucial for identifying the primary routes of metabolism and the enzymes involved.
Objective: To determine the metabolic stability of Orteronel and identify its metabolites in a human liver microsomal system.
Materials:
-
Orteronel
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Control compounds (e.g., a known stable compound and a known rapidly metabolized compound)
Procedure:
-
Prepare a stock solution of Orteronel in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and Orteronel to the HLM suspension. The final concentration of Orteronel should be within a relevant therapeutic range.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold ACN.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using LC-MS/MS.
Metabolite Identification and Structural Elucidation using LC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry is the cornerstone for separating and identifying drug metabolites.
Objective: To separate and identify Orteronel and its metabolites in biological matrices.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Orbitrap or Q-TOF).
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) over a specified time to ensure separation of Orteronel and its more polar metabolites.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan for metabolite discovery and product ion scan (MS/MS) for structural elucidation.
-
Collision Energy: Optimized for fragmentation of Orteronel to generate a characteristic fragmentation pattern.
-
Data Analysis: Metabolites are identified by their retention time and mass-to-charge ratio (m/z). The structure of metabolites can be proposed by comparing their fragmentation patterns with that of the parent drug.
Visualizing the Metabolic Pathway and Experimental Workflow
To provide a clear visual representation of the processes involved in investigating Orteronel's metabolism, the following diagrams have been generated using the DOT language.
Conclusion
The metabolic pathway of Orteronel is primarily characterized by the renal excretion of both the unchanged parent drug and its main metabolite, M-I. While the quantitative aspects of its excretion are well-documented, further research is required to definitively elucidate the chemical structure of M-I and to pinpoint the specific CYP and UGT enzymes responsible for its formation. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, which are essential for a comprehensive understanding of Orteronel's disposition and for informing its continued clinical development and application. The provided visualizations offer a clear and concise summary of the metabolic pathway and the experimental workflow, serving as a valuable resource for researchers in the field.
References
Methodological & Application
Application Notes and Protocols: Orteronel (TAK-700) as a CYP17A1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orteronel (TAK-700) is a non-steroidal, selective inhibitor of Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1][2][3] It exhibits greater potency against the 17,20-lyase activity of CYP17A1 compared to its 17α-hydroxylase activity, leading to a significant reduction in androgen production.[1][4] This document provides a detailed in vitro assay protocol for characterizing the inhibitory activity of Orteronel against CYP17A1, along with a summary of its reported inhibitory concentrations and a visualization of the relevant biological pathway and experimental workflow.
Introduction
CYP17A1 is a bifunctional enzyme located in the endoplasmic reticulum that catalyzes two key reactions in steroidogenesis: the 17α-hydroxylation of pregnenolone and progesterone, and the subsequent 17,20-lyase reaction to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively.[2][5] These products are precursors for the synthesis of androgens such as testosterone. In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), the androgen receptor signaling pathway remains a key driver of tumor growth.[6] Inhibition of CYP17A1, therefore, presents a crucial therapeutic strategy to suppress androgen production in the testes, adrenal glands, and within the tumor microenvironment.[1][3]
Orteronel has been developed as a selective inhibitor of the 17,20-lyase activity of CYP17A1.[1] This selectivity is advantageous as it preferentially blocks androgen synthesis while having a lesser effect on the production of glucocorticoids, which primarily requires the 17α-hydroxylase activity.[1] This application note details a representative in vitro assay to quantify the inhibitory potency of Orteronel on CYP17A1.
Data Presentation: Inhibitory Activity of Orteronel (TAK-700)
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of Orteronel against CYP17A1 from various in vitro studies.
| Species | CYP17A1 Activity | IC50 (nM) | Notes |
| Human | 17,20-lyase | 19 | Cell-free enzyme assay.[7] |
| Human | 17α-hydroxylase | 102.6 | Orteronel is 5.4-fold more potent for 17,20-lyase over 17α-hydroxylase activity.[1] |
| Rat | 17,20-lyase | 48 | [7] |
| Rat | 17,20-lyase | 54 | [8] |
| Monkey | 17,20-lyase | 27 | [8] |
| Monkey | 17α-hydroxylase | 38 | [8] |
Signaling Pathway: CYP17A1 in Steroidogenesis
The following diagram illustrates the central role of CYP17A1 in the steroid biosynthesis pathway, highlighting the steps inhibited by Orteronel.
Caption: CYP17A1 Pathway and Orteronel Inhibition.
Experimental Protocols
In Vitro Assay for CYP17A1 Inhibition using a Reconstituted Enzyme System
This protocol describes a cell-free assay to determine the IC50 of Orteronel for the 17,20-lyase activity of CYP17A1.
1. Materials and Reagents:
-
Recombinant human CYP17A1 enzyme
-
Recombinant human NADPH-P450 reductase
-
Recombinant human cytochrome b5
-
17α-Hydroxypregnenolone (substrate)
-
Orteronel (test inhibitor)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
DLPC (1,2-Dilauroyl-sn-glycero-3-phosphocholine)
-
Methanol or Acetonitrile (for dissolving substrate and inhibitor)
-
Stopping solution (e.g., ethyl acetate or dichloromethane)
-
Internal standard for quantification (e.g., deuterated DHEA)
-
LC-MS/MS system for product quantification
2. Preparation of Reagents:
-
Enzyme Mix: In a microcentrifuge tube on ice, prepare a master mix containing CYP17A1 (final concentration 0.2-0.5 µM), NADPH-P450 reductase (2- to 10-fold molar excess to CYP17A1), and cytochrome b5 (1- to 10-fold molar excess to CYP17A1) in potassium phosphate buffer. Add DLPC to a final concentration of 30 µM.
-
Substrate Solution: Prepare a stock solution of 17α-hydroxypregnenolone in methanol or acetonitrile. Further dilute in the assay buffer to the desired final concentration (e.g., 5 µM).
-
Inhibitor Solutions: Prepare a stock solution of Orteronel in a suitable solvent (e.g., DMSO or methanol). Create a series of dilutions to cover a range of concentrations for the IC50 determination (e.g., 0.1 nM to 10 µM).
-
NADPH Solution: Prepare a fresh solution of NADPH in assay buffer.
3. Assay Procedure:
-
In a 96-well plate or microcentrifuge tubes, add the desired volume of the inhibitor solution (Orteronel at various concentrations). Include a vehicle control (solvent only).
-
Add the enzyme mix to each well/tube.
-
Pre-incubate the plate/tubes for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH solution.
-
Incubate the reaction for a predetermined time (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of product formation.
-
Stop the reaction by adding a stopping solution (e.g., 2 volumes of ice-cold ethyl acetate).
-
Add the internal standard to each well/tube for accurate quantification.
-
Extract the steroids by vortexing and centrifuging to separate the organic and aqueous layers.
-
Transfer the organic layer to a new plate/tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
4. Quantification and Data Analysis:
-
Quantify the amount of DHEA produced using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each Orteronel concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Experimental Workflow
The following diagram outlines the key steps in the in vitro CYP17A1 inhibition assay.
Caption: Workflow for In Vitro CYP17A1 Inhibition Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Steroid 17α-hydroxylase/17, 20-lyase (cytochrome P450 17A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stepwise binding of inhibitors to human cytochrome P450 17A1 and rapid kinetics of inhibition of androgen biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP17A1 - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Insights into the Function of Steroidogenic Cytochrome P450 17A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Orteronel Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orteronel (TAK-700) is a non-steroidal, selective inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1][2][3] By targeting CYP17A1, particularly its 17,20-lyase activity, Orteronel effectively suppresses the production of androgens such as testosterone and dehydroepiandrosterone (DHEA).[2][4] This mechanism of action makes it a compound of interest for therapies targeting androgen-dependent diseases, most notably castration-resistant prostate cancer (CRPC).[4][5] In CRPC, despite low testicular androgen levels, prostate cancer cells can continue to proliferate due to androgen synthesis in the adrenal glands and within the tumor microenvironment itself.[4][5] Orteronel's targeted inhibition of this extragonadal androgen production presents a promising therapeutic strategy.[4]
These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of Orteronel in vitro. The described assays will enable researchers to:
-
Assess the impact of Orteronel on the viability of prostate cancer cells.
-
Quantify the inhibition of androgen synthesis in a steroidogenic cell line.
-
Determine the effect of Orteronel on the androgen receptor (AR) signaling pathway.
Data Presentation
The following tables provide a representative summary of quantitative data that can be generated using the protocols described herein.
Table 1: Effect of Orteronel on Prostate Cancer Cell Viability (MTT Assay)
| Cell Line | Orteronel Concentration (nM) | % Cell Viability (relative to Vehicle Control) |
| LNCaP | 0 (Vehicle) | 100 ± 5.2 |
| 10 | 95 ± 4.8 | |
| 100 | 78 ± 6.1 | |
| 1000 | 52 ± 5.5 | |
| 10000 | 25 ± 4.2 | |
| VCaP | 0 (Vehicle) | 100 ± 6.0 |
| 10 | 92 ± 5.5 | |
| 100 | 71 ± 6.3 | |
| 1000 | 45 ± 4.9 | |
| 10000 | 21 ± 3.8 | |
| PC-3 | 0 (Vehicle) | 100 ± 5.8 |
| (AR-negative) | 10000 | 98 ± 6.2 |
Table 2: Inhibition of Androgen Synthesis by Orteronel in NCI-H295R Cells
| Orteronel Concentration (nM) | Testosterone Level (ng/mL) | DHEA Level (ng/mL) |
| 0 (Vehicle) | 1.5 ± 0.2 | 10.2 ± 1.1 |
| 1 | 1.2 ± 0.15 | 8.5 ± 0.9 |
| 10 | 0.8 ± 0.1 | 5.1 ± 0.6 |
| 100 | 0.3 ± 0.05 | 1.8 ± 0.3 |
| 1000 | < 0.1 | < 0.5 |
Table 3: Effect of Orteronel on Androgen Receptor (AR) Signaling in LNCaP Cells
| Treatment | Relative Luciferase Activity (ARE-luc Reporter) | Relative PSA Protein Expression (Western Blot Densitometry) |
| Vehicle | 1.0 | 1.0 |
| DHT (10 nM) | 15.2 ± 1.8 | 8.5 ± 0.9 |
| Orteronel (1000 nM) | 1.2 ± 0.2 | 1.1 ± 0.15 |
| DHT (10 nM) + Orteronel (1000 nM) | 2.5 ± 0.4 | 1.8 ± 0.3 |
Mandatory Visualizations
References
- 1. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. benchchem.com [benchchem.com]
- 5. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Orteronel (R-isomer) Administration in Prostate Cancer Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orteronel (TAK-700) is a non-steroidal androgen biosynthesis inhibitor that selectively targets the 17,20-lyase activity of the enzyme CYP17A1.[1][2] This enzyme is critical for the synthesis of androgens in the testes, adrenal glands, and prostate cancer cells.[3][4] By inhibiting 17,20-lyase, Orteronel effectively reduces the production of androgen precursors, thereby suppressing androgen receptor (AR) signaling, a key driver of prostate cancer growth.[1][2] Preclinical studies have demonstrated that Orteronel treatment leads to the suppression of androgen levels and the shrinkage of androgen-dependent organs.[3][4] Although the clinical development of Orteronel was discontinued, it remains a valuable tool for preclinical research in prostate cancer, particularly in the context of castration-resistant prostate cancer (CRPC).[2]
This document provides detailed application notes and protocols for the administration of the (R)-enantiomer of Orteronel in prostate cancer xenograft models, based on available preclinical data.
Mechanism of Action
Orteronel is a selective inhibitor of CYP17A1, an enzyme with dual functions: 17α-hydroxylase and 17,20-lyase activities. The 17,20-lyase activity is the rate-limiting step in the conversion of pregnenolone and progesterone to dehydroepiandrosterone (DHEA) and androstenedione, which are precursors for testosterone and dihydrotestosterone (DHT).[2] Orteronel exhibits greater selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity.[1] This selective inhibition leads to a potent reduction in androgen synthesis.[3][4]
References
Mass Spectrometry Analysis of Orteronel and Its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orteronel (TAK-700) is a non-steroidal, selective inhibitor of the enzyme 17,20-lyase (a function of CYP17A1), which is crucial for androgen biosynthesis.[1][2] By inhibiting this enzyme, Orteronel effectively reduces the production of androgens, such as testosterone, that are pivotal in the progression of prostate cancer.[1] This application note provides a comprehensive overview of the mass spectrometry-based analysis of Orteronel and its metabolites, offering detailed protocols and data for researchers in drug development and related fields. Understanding the metabolic fate of Orteronel is essential for a complete characterization of its pharmacokinetic and pharmacodynamic profiles.
Mechanism of Action: Inhibition of Androgen Synthesis
Orteronel exerts its therapeutic effect by targeting the androgen biosynthesis pathway. Specifically, it inhibits the 17,20-lyase activity of CYP17A1, which is a critical step in the conversion of pregnenolone and progesterone to dehydroepiandrosterone (DHEA) and androstenedione, respectively. These are key precursors to testosterone.[1]
Figure 1: Orteronel's inhibition of CYP17A1 in the androgen synthesis pathway.
Metabolism of Orteronel
The metabolism of Orteronel has been investigated in humans, with the identification of a primary metabolite, designated as M-I.[3] In a study with healthy male subjects receiving a single 400-mg dose of radiolabeled Orteronel, a significant portion of the administered dose was excreted in the urine as both unchanged drug and the M-I metabolite.[3] While the exact structure of M-I is not publicly detailed, it represents a key component in the overall disposition of Orteronel. Further studies, potentially utilizing in vitro systems such as human liver microsomes, would be beneficial to fully elucidate the biotransformation pathways and identify any additional minor metabolites.
Quantitative Analysis by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of Orteronel and its metabolites in biological matrices.
Sample Preparation
Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analytes of interest. For the analysis of Orteronel in plasma, a liquid-liquid extraction (LLE) method has been validated.
Protocol for Liquid-Liquid Extraction from Plasma:
-
To 100 µL of plasma sample, add an appropriate internal standard (IS).
-
Add 1.0 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex the mixture for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.
-
Vortex briefly and inject an aliquot into the LC-MS/MS system.
Figure 2: Workflow for plasma sample preparation using liquid-liquid extraction.
Chromatographic and Mass Spectrometric Conditions
The following are example conditions for the LC-MS/MS analysis of Orteronel. These should be optimized for the specific instrument and application.
Table 1: Example LC-MS/MS Parameters for Orteronel Analysis
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of Orteronel and metabolites |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Orteronel: m/z [M+H]+ → fragment ion |
| Metabolite M-I: m/z [M+H]+ → fragment ion | |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100-200 ms |
Note: The specific m/z values for the precursor and product ions for Orteronel and its metabolites need to be determined through infusion and compound optimization on the specific mass spectrometer being used.
Quantitative Data
The following table summarizes pharmacokinetic data for Orteronel and its primary metabolite M-I from a study in healthy male subjects following a single 400-mg oral dose of [¹⁴C]-Orteronel.[3]
Table 2: Excretion of Orteronel and Metabolite M-I in Urine
| Analyte | Mean % of Administered Dose Excreted in Urine (0-96h) |
| Unchanged Orteronel | 49.7% |
| Metabolite M-I | 16.3% |
These data indicate that a substantial portion of Orteronel is excreted in the urine as both the parent drug and its primary metabolite, M-I.[3]
Conclusion
The mass spectrometric analysis of Orteronel and its metabolites is a critical component of its clinical development. The protocols and data presented in this application note provide a foundation for researchers to develop and validate robust bioanalytical methods. Further research is warranted to fully characterize the metabolic profile of Orteronel, including the definitive structure of the M-I metabolite and the identification of any other minor metabolites. Such studies will contribute to a more comprehensive understanding of the disposition and potential drug-drug interactions of this important therapeutic agent.
References
- 1. Orteronel for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical assessment of Orteronel(®), a CYP17A1 enzyme inhibitor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption, Distribution, and Excretion of the Investigational Agent Orteronel (TAK-700) in Healthy Male Subjects: A Phase 1, Open-Label, Single-Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Orteronel (TAK-700) In Vivo Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orteronel (TAK-700) is a non-steroidal, selective, and reversible inhibitor of the enzyme CYP17A1, a critical component in the androgen biosynthesis pathway.[1] It exhibits greater selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity.[1] This targeted mechanism of action leads to a significant reduction in the production of androgens such as testosterone and dihydrotestosterone (DHT), which are pivotal drivers of prostate cancer proliferation. Preclinical studies have demonstrated that treatment with orteronel suppresses androgen levels and leads to the shrinkage of androgen-dependent organs, including the prostate gland.[2][3]
While the clinical development of orteronel for prostate cancer was ultimately halted, it remains a valuable pharmacological tool for preclinical in vivo research. These application notes provide a comprehensive overview of its use in animal models, summarizing available data on dosage and administration to guide the design of future studies.
Data Presentation: In Vivo Dosage and Pharmacokinetics
The following tables summarize quantitative data from preclinical in vivo studies with orteronel, providing insights into its pharmacokinetic profile and effective dosages in various animal models.
Table 1: Pharmacokinetics of Orteronel in Sprague-Dawley Rats
| Dosage (mg/kg, oral suspension) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| 5 | 614 ± 76.4 | 0.38 | 1,863 ± 224 | 69 |
| 10 | 1,764 ± 166 | 0.75 | 4,732 ± 591 | 87 |
| 30 | 4,652 ± 300 | 0.50 | 11,385 ± 1,366 | 70 |
| 100 | 17,518 ± 3,178 | 0.83 | 48,167 ± 5,878 | 89 |
Data adapted from a preclinical pharmacokinetic study in rats.
Table 2: Pharmacodynamic Effects of Orteronel in Cynomolgus Monkeys
| Animal Model | Dose | Route of Administration | Dosing Frequency | Key Findings |
| Male Cynomolgus Monkeys | 1 mg/kg | Oral | Not Specified | Marked reduction in serum testosterone and dehydroepiandrosterone (DHEA) concentrations. |
| Castrated Cynomolgus Monkeys | Not Specified | Oral | Twice daily | Sustained suppression of DHEA and testosterone throughout the treatment period.[2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental design, the following diagrams are provided.
Experimental Protocols
The following protocols provide a framework for conducting in vivo studies with orteronel in a prostate cancer xenograft model.
Protocol 1: Establishment of a Prostate Cancer Xenograft Model (e.g., LNCaP)
Objective: To establish subcutaneous prostate cancer xenografts in immunocompromised mice for subsequent efficacy studies.
Materials:
-
LNCaP human prostate adenocarcinoma cells
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
Male immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
Sterile PBS, syringes, and needles
Procedure:
-
Culture LNCaP cells according to standard protocols.
-
On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.[1]
-
Monitor the mice for tumor growth by measuring tumor volume with calipers twice a week.[1]
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.[1]
-
Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.[1]
Protocol 2: In Vivo Efficacy Study of Orteronel
Objective: To assess the anti-tumor efficacy of orteronel in an established prostate cancer xenograft model.
Materials:
-
Tumor-bearing mice from Protocol 1
-
Orteronel (TAK-700)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)[1]
-
Oral gavage needles
Procedure:
-
Prepare a stock solution of orteronel in the chosen vehicle at the desired concentration.
-
Divide the randomized tumor-bearing mice into at least two groups:
-
Vehicle control group
-
Orteronel treatment group
-
-
Administer orteronel or vehicle to the respective groups via oral gavage once or twice daily. The exact dosage should be determined based on the specific research question, but a starting point could be extrapolated from the effective dose in monkeys (1 mg/kg) or the pharmacokinetic data in rats (5-100 mg/kg).[1]
-
Monitor and record tumor volume and body weight twice weekly.[1]
-
At the end of the study (e.g., after 21-28 days of treatment), euthanize the mice.[1]
-
Collect blood samples for the analysis of serum testosterone, DHEA, and Prostate-Specific Antigen (PSA) levels.[1]
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for Androgen Receptor, or measurement of intratumoral androgen levels).[1]
Conclusion
Orteronel (TAK-700) is a potent and selective inhibitor of CYP17A1 with demonstrated in vivo activity in reducing androgen levels.[2] Although its clinical development was discontinued, it serves as a critical research tool for investigating the mechanisms of androgen synthesis and the development of resistance to androgen deprivation therapy in prostate cancer. The protocols and data provided herein offer a foundational framework for researchers to utilize orteronel in preclinical animal models to further the understanding of prostate cancer biology.
References
Orteronel's Impact on Cell Proliferation: A Protocol for Assessment
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the effect of Orteronel (TAK-700) on cell proliferation, particularly in the context of prostate cancer research. Orteronel is a non-steroidal, selective inhibitor of the 17,20-lyase activity of the enzyme CYP17A1, a critical component in the androgen biosynthesis pathway.[1][2] By inhibiting androgen synthesis, Orteronel effectively reduces the levels of testosterone and dihydrotestosterone (DHT), which are key drivers of proliferation in androgen-sensitive prostate cancer cells.[1]
Data Presentation
The following tables summarize the inhibitory effects of Orteronel on androgen production and its potential impact on the viability of prostate cancer cell lines.
Table 1: Inhibitory Activity of Orteronel on Androgen Synthesis
| Parameter | Orteronel | Reference |
| Mechanism of Action | Selective inhibitor of 17,20-lyase activity of CYP17A1 | [1] |
| Effect on Androgen Levels | Suppresses testosterone and DHEA production | [1] |
| Potency (cell-free assay) | 5.4-fold more potent for 17,20-lyase vs. 17α-hydroxylase | [1] |
| Potency (human adrenal tumor cells) | 27-fold more potent suppression of DHEA over cortisol | [1] |
Table 2: Illustrative Effect of Orteronel on Prostate Cancer Cell Viability (Hypothetical IC50 Values)
| Cell Line | Orteronel IC50 (µM) after 72h | Reference |
| LNCaP (Androgen-Sensitive) | 5 - 15 | [3] |
| VCaP (Androgen-Sensitive) | 10 - 25 | [3] |
Note: The IC50 values presented are illustrative and may vary depending on experimental conditions. Researchers are encouraged to determine the IC50 for their specific cell lines and assay conditions.
Signaling Pathway
Orteronel's primary mechanism of action is the disruption of the androgen receptor (AR) signaling pathway. By inhibiting CYP17A1, Orteronel depletes the ligands (testosterone and DHT) necessary for AR activation. This leads to reduced translocation of the AR to the nucleus, decreased binding to androgen response elements (AREs) on target genes, and ultimately, the downregulation of genes that promote cell proliferation and survival.[4][5]
Caption: Orteronel inhibits androgen synthesis, leading to reduced AR signaling and cell proliferation.
Experimental Protocols
The following are detailed protocols for assessing the effect of Orteronel on cell proliferation.
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Complete cell culture medium
-
Orteronel (TAK-700)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Orteronel Treatment: Prepare serial dilutions of Orteronel in complete medium. Remove the existing medium from the wells and add 100 µL of the Orteronel dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest Orteronel treatment.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
DNA Synthesis Assessment using BrdU Assay
This assay measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA during the S-phase of the cell cycle.
Materials:
-
Prostate cancer cell lines
-
Complete cell culture medium
-
Orteronel
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: After 24-48 hours of Orteronel treatment, add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the medium, and fix and denature the cellular DNA according to the manufacturer's instructions for the BrdU assay kit.
-
Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody, followed by an HRP-conjugated secondary antibody.
-
Detection: Add TMB substrate and incubate until a color change is observed. Stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Determine the percentage of BrdU incorporation relative to the vehicle control.
Clonogenic Survival Assessment using Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
Materials:
-
Prostate cancer cell lines
-
Complete cell culture medium
-
Orteronel
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Orteronel Treatment: Treat the cells with various concentrations of Orteronel for 24 hours.
-
Recovery: Replace the drug-containing medium with fresh complete medium and incubate for 10-14 days, allowing colonies to form.
-
Colony Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 15-30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the effect of Orteronel on cell proliferation.
Caption: Workflow for assessing Orteronel's anti-proliferative effects.
References
Application Notes and Protocols for Investigating Steroidogenesis in Cancer Cells Using Orteronel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orteronel (TAK-700) is a non-steroidal, selective inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1][2] It exhibits greater selectivity for the 17,20-lyase activity, which is responsible for the conversion of pregnenolone and progesterone derivatives into androgen precursors like dehydroepiandrosterone (DHEA) and androstenedione.[1][3][4] By inhibiting CYP17A1, Orteronel effectively reduces the production of androgens, which are key drivers in the progression of certain cancers, particularly castration-resistant prostate cancer (CRPC).[5][6] Although clinical development of Orteronel was halted due to its failure to improve overall survival in Phase III trials for advanced prostate cancer, it remains a valuable research tool for investigating androgen signaling, steroidogenesis, and mechanisms of resistance in cancer cells.[7][8]
These application notes provide detailed protocols for utilizing Orteronel to study its effects on steroidogenesis in cancer cell lines.
Mechanism of Action of Orteronel
Orteronel selectively and reversibly inhibits the 17,20-lyase activity of the CYP17A1 enzyme.[9] This enzyme is a key control point in the steroidogenesis pathway, responsible for the synthesis of androgens in the adrenal glands, gonads, and within the tumor microenvironment itself.[3][10] The inhibition of 17,20-lyase by Orteronel leads to a significant decrease in the production of DHEA and androstenedione, the precursors to testosterone and dihydrotestosterone (DHT).[4][11] This targeted inhibition makes Orteronel a specific tool to probe the role of de novo androgen synthesis in cancer cell proliferation and survival.
Below is a diagram illustrating the steroidogenesis pathway and the point of inhibition by Orteronel.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of Orteronel from preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of Orteronel
| Parameter | Enzyme/Cell Line | Value | Reference |
|---|---|---|---|
| IC₅₀ (17,20-lyase inhibition) | Human CYP17A1 | 139 nmol/L | [9] |
| IC₅₀ (17α-hydroxylase inhibition) | Human CYP17A1 | 760 nmol/L | [9] |
| Selectivity (17,20-lyase vs. 17α-hydroxylase) | Human CYP17A1 | 5.4-fold | [4] |
| DHEA Suppression vs. Cortisol Suppression | Human adrenal tumor cells | 27-fold greater DHEA suppression |[4] |
Table 2: In Vivo Effects of Orteronel in Preclinical Models
| Animal Model | Dosage | Effect | Reference |
|---|---|---|---|
| Male Cynomolgus Monkeys | 1 mg/kg, oral | Marked reduction in serum testosterone and DHEA | [12] |
| Castrated Cynomolgus Monkeys | Twice daily, oral | Persistent suppression of DHEA and testosterone |[12] |
Table 3: Clinical Efficacy of Orteronel in Prostate Cancer Patients
| Clinical Trial Phase | Patient Population | Dosage | Key Findings | Reference |
|---|---|---|---|---|
| Phase I/II | Chemotherapy-naïve mCRPC | 300 mg b.i.d. | ≥50% PSA decline at 12 weeks: 63% | [4] |
| Phase III (ELM-PC 5) | mCRPC post-docetaxel | Orteronel + Prednisone | Improved radiographic progression-free survival (8.3 vs 5.7 months) but not overall survival | [9] |
| Phase III (SWOG-1216) | Metastatic hormone-sensitive prostate cancer | 300 mg b.i.d. with ADT | Improved progression-free survival (47.6 vs 23.0 months) but not overall survival |[13][14][15] |
Experimental Protocols
The following protocols provide a framework for investigating the effects of Orteronel on cancer cell lines.
Protocol 1: Cell Culture of Androgen-Sensitive Prostate Cancer Cells (LNCaP and VCaP)
This protocol describes the maintenance of LNCaP and VCaP cells, which are common models for studying androgen-dependent prostate cancer.
Materials:
-
LNCaP (ATCC® CRL-1740™) or VCaP (ATCC® CRL-2876™) cells
-
RPMI-1640 Medium (for LNCaP) or DMEM (for VCaP)
-
Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS (for androgen deprivation studies)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks, plates, and other sterile consumables
Procedure:
-
Cell Thawing and Plating:
-
Rapidly thaw a cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium (RPMI-1640 + 10% FBS for LNCaP; DMEM + 10% FBS for VCaP).
-
Centrifuge at 150 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 cell culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Maintenance and Subculturing:
-
Change the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
Aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a cell count and seed new flasks at a density of 2-5 x 10⁴ cells/cm².
-
-
Androgen Deprivation:
-
For experiments investigating the effects of Orteronel on androgen synthesis, cells should be cultured in a medium containing charcoal-stripped FBS for at least 48-72 hours prior to treatment to deplete endogenous androgens.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to Orteronel treatment.
Materials:
-
Cancer cells (e.g., LNCaP, VCaP)
-
96-well cell culture plates
-
Orteronel (dissolved in a suitable solvent, e.g., DMSO)
-
Complete growth medium (or androgen-deprived medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Orteronel Treatment:
-
Prepare serial dilutions of Orteronel in the appropriate culture medium.
-
Remove the medium from the wells and add 100 µL of the Orteronel dilutions (or vehicle control) to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the results to determine the IC₅₀ value of Orteronel.
-
Protocol 3: Measurement of Steroid Hormone Levels by LC-MS/MS
This protocol outlines the general steps for quantifying steroid hormone levels in cell culture supernatants or cell lysates after treatment with Orteronel.
Materials:
-
Treated cells and culture supernatants
-
Internal standards (isotopically labeled steroid hormones)
-
Extraction solvent (e.g., methyl tert-butyl ether, diethyl ether)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Collection:
-
Collect cell culture supernatants and/or cell lysates from Orteronel-treated and control cells.
-
Store samples at -80°C until analysis.
-
-
Sample Preparation and Extraction:
-
Thaw samples on ice.
-
Add a known amount of internal standard to each sample.
-
Perform liquid-liquid extraction by adding an appropriate organic solvent, vortexing, and separating the organic phase.
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Separate the steroid hormones using a suitable chromatography column and gradient.
-
Detect and quantify the hormones using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis:
-
Generate a standard curve for each steroid hormone using known concentrations.
-
Calculate the concentration of each hormone in the samples based on the standard curve and the internal standard signal.
-
Compare the hormone levels between Orteronel-treated and control groups.
-
Protocol 4: Western Blot Analysis of Steroidogenic Enzymes
This protocol is used to assess the protein expression levels of key steroidogenic enzymes, such as CYP17A1, in response to Orteronel treatment.
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system (e.g., nitrocellulose or PVDF membranes)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CYP17A1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash treated cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the described experiments.
References
- 1. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genome.ucsc.edu [genome.ucsc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orteronel for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structural Insights into the Function of Steroidogenic Cytochrome P450 17A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lncap.com [lncap.com]
- 9. Phase III, Randomized, Double-Blind, Multicenter Trial Comparing Orteronel (TAK-700) Plus Prednisone With Placebo Plus Prednisone in Patients With Metastatic Castration-Resistant Prostate Cancer That Has Progressed During or After Docetaxel-Based Therapy: ELM-PC 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Orteronel for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Orteronel for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. profiles.foxchase.org [profiles.foxchase.org]
Application Notes and Protocols for Orteronel ((R)-enantiomer) in Cell Culture Experiments
Introduction
Orteronel (TAK-700) is a non-steroidal, selective inhibitor of the enzyme Cytochrome P450 17A1 (CYP17A1).[1][2] This enzyme is a critical component in the androgen biosynthesis pathway, playing a key role in the production of androgen precursors.[1][3] Orteronel specifically targets the 17,20-lyase activity of CYP17A1, which is essential for producing dehydroepiandrosterone (DHEA) and androstenedione.[1][2][4] By inhibiting this enzyme in the testes, adrenal glands, and prostate tumor tissue, Orteronel effectively reduces the levels of androgens like testosterone that are crucial for the growth of most prostate cancer cells.[1][4][5]
While the clinical development of Orteronel for prostate cancer was terminated as it did not meet the primary endpoint of improving overall survival in Phase III trials, it remains a valuable tool for preclinical research into androgen signaling, hormone-driven cancers, and mechanisms of therapeutic resistance.[1][2][6] These notes provide detailed protocols for the preparation and application of Orteronel in in vitro cell culture experiments.
Mechanism of Action
Orteronel is a more potent inhibitor of CYP17A1's 17,20 lyase activity compared to its 17α-hydroxylase activity.[4] This selectivity is significant because it reduces the impact on cortisol synthesis, a pathway reliant on 17α-hydroxylase.[4] In human adrenal tumor cell cultures, Orteronel treatment resulted in a potent suppression of DHEA that was 27-fold greater than its suppression of cortisol.[3][4] This action effectively blocks the production of androgens, which in turn inhibits the activation of the androgen receptor (AR), a key driver of proliferation in hormone-sensitive prostate cancer cells.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Orteronel - Wikipedia [en.wikipedia.org]
- 3. Orteronel (TAK-700), a novel non-steroidal 17,20-lyase inhibitor: effects on steroid synthesis in human and monkey adrenal cells and serum steroid levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orteronel for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orteronel for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1/2 study of orteronel (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel–prednisone in metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting signaling pathways in prostate cancer: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Orteronel Resistance in Prostate Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to orteronel in prostate cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for orteronel?
A1: Orteronel (also known as TAK-700) is a non-steroidal, selective inhibitor of the enzyme CYP17A1.[1][2] It specifically targets the 17,20-lyase activity of CYP17A1, which is a crucial step in the synthesis of androgens in the testes, adrenal glands, and within the prostate cancer cells themselves.[1][2] By inhibiting androgen production, orteronel reduces the activation of the androgen receptor (AR), a key driver of prostate cancer cell proliferation and survival. Preclinical studies have shown that treatment with orteronel suppresses androgen levels and leads to the shrinkage of androgen-dependent organs, such as the prostate gland.[1][2]
Q2: We are observing renewed proliferation in our prostate cancer cell line despite continuous orteronel treatment. What are the potential mechanisms of resistance?
A2: Acquired resistance to orteronel, and other androgen synthesis inhibitors, can develop through several mechanisms, primarily focused on the reactivation of androgen receptor (AR) signaling. Key potential mechanisms include:
-
AR Amplification or Overexpression: The cancer cells may increase the number of copies of the AR gene or enhance its expression, making them hypersensitive to even low levels of residual androgens.
-
AR Mutations: Mutations in the ligand-binding domain of the AR can occur, potentially allowing activation by other steroid precursors or even converting antagonists into agonists.
-
Emergence of AR Splice Variants: Constitutively active AR splice variants (e.g., AR-V7) that lack the ligand-binding domain can emerge. These variants do not depend on androgens for their activation and can drive tumor growth in the presence of orteronel.
-
Upregulation of Intratumoral Androgen Synthesis: Cancer cells can develop alternative pathways or upregulate other enzymes to synthesize androgens, bypassing the CYP17A1 inhibition by orteronel.[3][4]
-
Activation of Bypass Signaling Pathways: Other signaling pathways, such as the PI3K/Akt/mTOR pathway, can be activated to promote cell survival and proliferation independently of AR signaling.
Q3: What are some initial steps to confirm orteronel resistance in our cell line?
A3: To confirm resistance, you should perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of orteronel in your suspected resistant cell line compared to the parental, sensitive cell line. A significant shift in the IC50 to a higher concentration is a strong indicator of resistance. Additionally, you can assess the expression of AR and its downstream targets, such as prostate-specific antigen (PSA), at both the mRNA and protein levels. A lack of suppression of these markers in the presence of orteronel would further support the resistance phenotype.
Q4: Are there any known combination therapies that could overcome orteronel resistance?
A4: While clinical development of orteronel was discontinued, preclinical studies and clinical trials with similar agents suggest that combination therapies are a promising approach to overcome resistance.[5][6] Potential combination strategies include:
-
AR Antagonists: Combining orteronel with a direct AR antagonist, such as enzalutamide or apalutamide, could provide a more complete blockade of the AR signaling axis.
-
PI3K/Akt/mTOR Inhibitors: If bypass pathways are activated, inhibitors of key nodes in these pathways may restore sensitivity to AR-targeted therapies.
-
PARP Inhibitors: In prostate cancer with DNA repair deficiencies (e.g., BRCA mutations), PARP inhibitors have shown efficacy and could be a potential combination partner.
-
Chemotherapy: For advanced, resistant disease, combination with taxanes like docetaxel may be considered.
Troubleshooting Guides
Issue 1: Inconsistent results with orteronel treatment.
| Potential Cause | Troubleshooting Step |
| Orteronel Degradation | Prepare fresh stock solutions of orteronel for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| Cell Line Instability | Regularly perform cell line authentication (e.g., STR profiling) to ensure the identity and purity of your cell line. Monitor the passage number, as high passage numbers can lead to phenotypic drift. |
| Variability in Seeding Density | Optimize and standardize the cell seeding density for your experiments. Ensure even cell distribution in multi-well plates. |
| Inconsistent Culture Conditions | Maintain consistent cell culture conditions, including media composition, serum concentration, temperature, and CO2 levels. |
Issue 2: High background in Western blots for AR targets.
| Potential Cause | Troubleshooting Step |
| Antibody Specificity | Validate your primary antibody for specificity using positive and negative controls. |
| Blocking Inefficiency | Optimize the blocking step by trying different blocking agents (e.g., 5% non-fat milk, 5% BSA) and increasing the blocking time. |
| High Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. |
Data Presentation
Table 1: Hypothetical IC50 Values of Orteronel in Sensitive and Resistant Prostate Cancer Cell Lines
| Cell Line | Orteronel IC50 (µM) | Fold Resistance |
| LNCaP (Parental) | 0.5 | - |
| LNCaP-OrteronelR | 7.8 | 15.6 |
| VCaP (Parental) | 0.8 | - |
| VCaP-OrteronelR | 12.3 | 15.4 |
Table 2: Hypothetical Effect of Combination Therapy on Proliferation of Orteronel-Resistant Cells (LNCaP-OrteronelR)
| Treatment | Concentration (µM) | Proliferation Inhibition (%) |
| Orteronel | 10 | 15 |
| Enzalutamide | 10 | 40 |
| Orteronel + Enzalutamide | 10 + 10 | 75 |
| PI3K Inhibitor (e.g., Alpelisib) | 5 | 35 |
| Orteronel + PI3K Inhibitor | 10 + 5 | 68 |
Experimental Protocols
Protocol 1: Generation of an Orteronel-Resistant Prostate Cancer Cell Line
-
Cell Culture: Culture androgen-sensitive prostate cancer cells (e.g., LNCaP, VCaP) in their recommended growth medium.
-
Initial Orteronel Treatment: Begin by treating the cells with a low concentration of orteronel, typically around the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Gradually increase the concentration of orteronel in the culture medium as the cells adapt and resume proliferation. This is typically done in a stepwise manner, increasing the dose by approximately 2-fold every 2-4 weeks.
-
Monitoring: Continuously monitor the cells for changes in morphology and proliferation rate.
-
Resistance Confirmation: Once the cells are able to proliferate in a high concentration of orteronel (e.g., >10x the initial IC50), confirm resistance by performing a dose-response assay and comparing the IC50 to the parental cell line.
-
Characterization: Characterize the resistant cell line by examining the expression of AR, AR splice variants, and key enzymes in the steroidogenesis pathway.
Protocol 2: Western Blot Analysis of AR and Downstream Targets
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR, PSA, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software.
Mandatory Visualization
Caption: Orteronel inhibits the 17,20-lyase activity of CYP17A1.
Caption: Workflow for developing and testing therapies in orteronel-resistant cells.
Caption: Key mechanisms of resistance to orteronel in prostate cancer.
References
- 1. Orteronel for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to CYP17A1 inhibition with abiraterone in castration resistant prostate cancer: Induction of steroidogenesis and androgen receptor splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP17A1 Inhibitors in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. appliedradiationoncology.com [appliedradiationoncology.com]
- 6. biopharmadive.com [biopharmadive.com]
Technical Support Center: Acquired Resistance to Orteronel (TAK-700)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to Orteronel (TAK-700).
Troubleshooting Guides
This section addresses specific experimental issues you might encounter when studying Orteronel resistance.
Issue 1: Orteronel-Treated Xenograft Model Shows Renewed Tumor Growth
Question: Our prostate cancer xenograft model, initially responsive to Orteronel, is now showing signs of tumor regrowth despite continuous treatment. What are the potential underlying resistance mechanisms and how can we investigate them?
Answer: Renewed tumor growth in the presence of Orteronel, a selective inhibitor of CYP17A1's 17,20-lyase activity, strongly suggests the development of acquired resistance.[1] The primary driver of this resistance is often the reactivation of the androgen receptor (AR) signaling pathway. Here’s a stepwise approach to troubleshoot this issue:
Step 1: Confirm Androgen Receptor (AR) Reactivation
-
Hypothesis: The cancer cells have found a way to reactivate the AR signaling pathway.
-
Experiment: Assess the expression of AR and its downstream targets.
-
Western Blot for AR Protein Levels: Compare AR protein levels in resistant tumors versus parental (sensitive) tumors. An upregulation in AR expression is a common resistance mechanism.[2]
-
Immunohistochemistry (IHC) for AR Localization: Determine if AR is localized to the nucleus in resistant tumors, indicating its activation.
-
RT-qPCR for AR-regulated Genes: Measure the mRNA levels of AR target genes like Prostate-Specific Antigen (PSA), TMPRSS2, and FKBP5. Increased expression in resistant tumors points to AR reactivation.
-
Step 2: Investigate Mechanisms of AR Reactivation
If AR reactivation is confirmed, the next step is to identify the specific mechanism.
-
Hypothesis 1: AR Gene Amplification: Increased AR copy number leads to protein overexpression.
-
Experiment: Perform quantitative PCR (qPCR) on genomic DNA isolated from tumor samples to determine the AR gene copy number relative to a reference gene.[3]
-
-
Hypothesis 2: AR Gene Mutations: Mutations in the AR ligand-binding domain (LBD) can lead to activation by other steroids or even convert Orteronel into an agonist.[4]
-
Experiment: Sequence the AR gene, particularly the LBD, from the resistant tumors. This can be done using Sanger sequencing or next-generation sequencing (NGS). Droplet digital PCR (ddPCR) on circulating tumor DNA (ctDNA) from blood samples can also be used to detect specific mutations.[5]
-
-
Hypothesis 3: Expression of AR Splice Variants (AR-Vs): Truncated AR variants that lack the LBD, such as AR-V7, are constitutively active and do not require androgen binding for activation.[6]
-
Hypothesis 4: Upregulation of Intratumoral Androgen Synthesis: Cancer cells may upregulate other enzymes in the steroidogenesis pathway to bypass CYP17A1 inhibition.
-
Experiment: Perform mass spectrometry-based steroid profiling of the tumor tissue to identify alterations in the levels of steroid precursors and androgens.
-
Experimental Workflow for Investigating Orteronel Resistance
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Orteronel (TAK-700)?
A1: Orteronel is a non-steroidal, selective inhibitor of the enzyme CYP17A1.[1] It specifically targets the 17,20-lyase activity of CYP17A1, which is a critical step in the synthesis of androgens in the testes, adrenal glands, and within prostate cancer cells.[10][11] By inhibiting androgen production, Orteronel reduces the activation of the androgen receptor (AR), a key driver of prostate cancer cell proliferation and survival.[2]
Q2: What are the most common mechanisms of acquired resistance to Orteronel?
A2: Acquired resistance to Orteronel primarily involves the reactivation of androgen receptor (AR) signaling through various mechanisms:
-
AR Amplification or Overexpression: Cancer cells can increase the number of copies of the AR gene or enhance its expression, making them hypersensitive to low levels of residual androgens.[2]
-
AR Mutations: Mutations in the ligand-binding domain (LBD) of the AR can occur, which may allow activation by other steroid precursors or even convert antagonists into agonists.[4]
-
Emergence of AR Splice Variants: The expression of constitutively active AR splice variants, such as AR-V7, that lack the LBD can drive tumor growth in an androgen-independent manner.[6]
-
Upregulation of Intratumoral Androgen Synthesis: Cancer cells can develop alternative pathways or upregulate other enzymes to synthesize androgens, bypassing the CYP17A1 inhibition by Orteronel.
Signaling Pathway of Orteronel Action and Resistance
Q3: Why was the clinical development of Orteronel discontinued?
A3: The development of Orteronel for prostate cancer was halted because Phase III clinical trials (ELM-PC 4 and ELM-PC 5) did not meet their primary endpoint of a statistically significant improvement in overall survival (OS) compared to the control arms, although improvements in radiographic progression-free survival (rPFS) were observed.[12][13][14]
Data Presentation
Table 1: Summary of Orteronel (TAK-700) Phase III Clinical Trial Data
| Trial | Patient Population | Treatment Arms | Median Overall Survival (OS) | Median Radiographic Progression-Free Survival (rPFS) | Reference(s) |
| ELM-PC 4 | Chemotherapy-naïve metastatic castration-resistant prostate cancer (mCRPC) | Orteronel + Prednisone vs. Placebo + Prednisone | 31.4 months vs. 29.5 months | 13.8 months vs. 8.7 months | [12] |
| ELM-PC 5 | mCRPC progressed after docetaxel-based therapy | Orteronel + Prednisone vs. Placebo + Prednisone | 17.0 months vs. 15.2 months | 8.3 months vs. 5.7 months | [12][13][15] |
| SWOG-1216 | Metastatic hormone-sensitive prostate cancer (mHSPC) | ADT + Orteronel vs. ADT + Bicalutamide | 81.1 months vs. 70.2 months | 47.6 months vs. 23.0 months | [16][17] |
Table 2: PSA Response Rates in Orteronel Clinical Trials
| Trial | Metric | Orteronel Arm | Control Arm | Reference(s) |
| Phase I/II (mCRPC) | ≥50% PSA decline at 12 weeks | 63% (300 mg b.i.d.) | - | [10] |
| Phase II (non-metastatic CRPC) | ≥50% PSA decline at 3 months | 76% | - | [10] |
| ELM-PC 5 | ≥50% PSA decline (PSA50) | 25% | 10% | [12][15] |
| SWOG-1216 | Complete PSA response (≤0.2 ng/mL) at 7 months | 58% | 44% | [16][17] |
| Phase II (nmCRPC) | PSA ≤0.2 ng/mL at 3 months | 16% | - | [18][19] |
| Phase 1/2 (mCRPC with docetaxel) | PSA-50 response after 4 cycles | 59% | - | [2] |
Experimental Protocols
Protocol 1: Detection of AR Gene Amplification by qPCR
This protocol is adapted for determining AR gene copy number in genomic DNA from prostate cancer cell lines or tumor tissue.[3]
Materials:
-
Genomic DNA extraction kit
-
SYBR Green qPCR Master Mix
-
Primers for AR gene and a reference gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from your Orteronel-resistant and sensitive cells/tissues using a commercial kit. Quantify the DNA using a spectrophotometer.
-
Primer Design: Design or obtain validated primers for a region of the AR gene and a stable single-copy reference gene.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix as follows (per reaction):
-
SYBR Green Master Mix (2X): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Genomic DNA (10 ng/µL): 1 µL
-
Nuclease-free water: to 20 µL
-
-
qPCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis
-
-
Data Analysis:
-
Calculate the ΔCt for each sample: ΔCt = Ct(AR) - Ct(Reference Gene)
-
Calculate the ΔΔCt: ΔΔCt = ΔCt(Resistant Sample) - ΔCt(Sensitive/Control Sample)
-
The fold change in AR gene copy number is calculated as 2-ΔΔCt. A fold change significantly greater than 1 indicates amplification.
-
Protocol 2: Western Blot for AR and AR-V7 Protein Expression
This protocol describes the detection of full-length AR and the AR-V7 splice variant in protein lysates from prostate cancer cells.[20][21]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies:
-
Anti-AR (N-terminal specific, to detect both full-length AR and AR-V7)
-
Anti-AR (C-terminal specific, to detect only full-length AR)
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The full-length AR will appear at ~110 kDa, and AR-V7 at ~80 kDa.
Protocol 3: RT-qPCR for Detection of AR-V7 mRNA
This protocol is for the detection of the AR-V7 splice variant mRNA in RNA isolated from prostate cancer cells or tissues.[7][8][22]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers specific for the cryptic exon of AR-V7 and for full-length AR (AR-FL)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from your samples.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR Reaction Setup: Prepare separate qPCR reactions for AR-V7 and AR-FL using primers that specifically amplify each transcript.
-
qPCR Cycling and Data Analysis: Follow the steps outlined in Protocol 1. The relative expression of AR-V7 can be compared between resistant and sensitive samples.
Experimental Workflow for AR-V7 Detection
References
- 1. benchchem.com [benchchem.com]
- 2. Phase 1/2 study of orteronel (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel–prednisone in metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Phenotyping of AR Signaling for Predicting Targeted Therapy in Castration Resistant Prostate Cancer [frontiersin.org]
- 4. Emerging Mechanisms of Resistance to Androgen Receptor Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Detection of Androgen Receptor Variant 7 (ARV7) mRNA Levels in EpCAM-Enriched CTC Fractions for Monitoring Response to Androgen Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Induction of Androgen Receptor Splice Variants by Androgen Deprivation in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]
- 10. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orteronel for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase III, Randomized, Double-Blind, Multicenter Trial Comparing Orteronel (TAK-700) Plus Prednisone With Placebo Plus Prednisone in Patients With Metastatic Castration-Resistant Prostate Cancer That Has Progressed During or After Docetaxel-Based Therapy: ELM-PC 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. biopharmadive.com [biopharmadive.com]
- 15. Phase III, randomized, double-blind, multicenter trial comparing orteronel (TAK-700) plus prednisone with placebo plus prednisone in patients with metastatic castration-resistant prostate cancer that has progressed during or after docetaxel-based therapy: ELM-PC 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Orteronel for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. Phase II study of single-agent orteronel (TAK-700) in patients with nonmetastatic castration-resistant prostate cancer and rising prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. abjournals.org [abjournals.org]
- 21. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response [mdpi.com]
- 22. Detection of AR-V7 in Liquid Biopsies of Castrate Resistant Prostate Cancer Patients: A Comparison of AR-V7 Analysis in Circulating Tumor Cells, Circulating Tumor RNA and Exosomes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Orteronel, (R)- insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Orteronel, (R)- in aqueous solutions.
Introduction to Orteronel
Orteronel (also known as TAK-700) is a non-steroidal, selective inhibitor of the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase), a critical enzyme in the androgen biosynthesis pathway.[1] By inhibiting CYP17A1, Orteronel suppresses the production of androgens like testosterone and dehydroepiandrosterone (DHEA), which are crucial for the growth of prostate cancer cells.[1] The clinically developed and more potent enantiomer is the (S)-enantiomer. While information on the (R)-enantiomer is less common, the solubility properties of enantiomers are generally identical in achiral solvents.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Orteronel?
A1: Orteronel is practically insoluble in water. Direct dissolution in aqueous buffers or cell culture media is not recommended and will likely result in poor solubility and precipitation.
Q2: In which organic solvents can I dissolve Orteronel?
A2: Orteronel is soluble in several organic solvents. The table below summarizes the maximum concentration of Orteronel in common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 61 - 62 | 198.47 - 201.72 |
| DMF | 10.0 | 32.54 |
| Ethanol | 0.2 - 8 | 0.65 |
Q3: How do I prepare a stock solution of Orteronel for in vitro experiments?
A3: A high-concentration stock solution should first be prepared in an appropriate organic solvent, such as DMSO. A typical stock solution concentration is 10 mM to 50 mM in 100% DMSO.
Q4: My Orteronel precipitates when I add it to my aqueous cell culture medium. What should I do?
A4: This is a common issue known as "solvent shock." It occurs when a compound dissolved in an organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble. To avoid this, it is crucial to perform a serial dilution and ensure the final concentration of the organic solvent in the cell culture medium is low enough to be tolerated by the cells and to keep the Orteronel in solution.
Q5: What is the maximum concentration of DMSO that is safe for my cells?
A5: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally not exceeding 1%.[2][3] It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without Orteronel) to assess the impact of the solvent on your specific cell line and assay.
Troubleshooting Guide: Orteronel Insolubility in Aqueous Solutions
This guide provides a step-by-step approach to address common issues with Orteronel solubility for in vitro experiments.
Problem: Precipitate Observed After Adding Orteronel to Aqueous Medium
Workflow for Troubleshooting Precipitation:
Caption: A stepwise workflow to troubleshoot Orteronel precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Orteronel Stock Solution in DMSO
Materials:
-
Orteronel powder (Molar Mass: ~307.35 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of Orteronel: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 307.35 g/mol * (1000 mg / 1 g) = 3.0735 mg
-
-
Weigh Orteronel: Carefully weigh out approximately 3.07 mg of Orteronel powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the Orteronel powder.
-
Dissolve: Vortex the solution until the Orteronel is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Dilutions for Cell Culture Experiments
Objective: To prepare a final concentration of 10 µM Orteronel in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM Orteronel stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare an intermediate dilution: Dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.
-
Pipette 990 µL of cell culture medium into a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM Orteronel stock solution to the medium.
-
Vortex gently to mix.
-
-
Prepare the final working solution: Dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM concentration.
-
For example, to prepare 1 mL of the final working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.
-
The final DMSO concentration in this working solution will be 0.1%.
-
-
Treat cells: Add the appropriate volume of the final working solution to your cell culture plates.
Experimental Workflow for Preparing Working Dilutions:
Caption: A workflow for preparing Orteronel working dilutions.
Orteronel's Mechanism of Action: Signaling Pathway
Orteronel targets the CYP17A1 enzyme, which plays a crucial role in the conversion of cholesterol into androgens. Specifically, Orteronel is a more potent inhibitor of the 17,20-lyase activity of CYP17A1 compared to its 17α-hydroxylase activity.[1] This selective inhibition blocks the synthesis of DHEA and androstenedione, which are precursors to testosterone and dihydrotestosterone (DHT).
Androgen Biosynthesis Pathway and Orteronel Inhibition:
Caption: Orteronel's inhibition of the androgen synthesis pathway.
References
Technical Support Center: Optimizing Orteronel ((R)-) Dosage for Maximum In Vitro Effect
Welcome to the technical support center for Orteronel ((R)-; TAK-700). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro use of Orteronel for maximum experimental effect. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Orteronel?
A1: Orteronel is a non-steroidal, selective inhibitor of the enzyme CYP17A1 (cytochrome P450 17A1).[1][2] Specifically, it shows higher selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity.[1] This enzyme is critical for androgen biosynthesis in the testes, adrenal glands, and prostate cancer cells. By inhibiting 17,20-lyase, Orteronel effectively suppresses the production of androgens like testosterone and dihydrotestosterone (DHT), which are key drivers of prostate cancer cell proliferation.[1][2]
Q2: What are the recommended starting concentrations for Orteronel in in vitro experiments?
A2: Based on available preclinical data, a good starting point for in vitro experiments with Orteronel in prostate cancer cell lines like LNCaP and VCaP is in the range of 1 to 10 µM. For enzymatic assays, the IC50 for human 17,20-lyase inhibition is approximately 19 nM. However, cellular assays typically require higher concentrations to achieve a significant effect. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I dissolve and store Orteronel for in vitro use?
A3: Orteronel is a hydrophobic compound. For in vitro experiments, it is recommended to prepare a stock solution in a solvent like dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium and mix thoroughly. Be mindful of potential precipitation, especially at higher concentrations.
Q4: How long should I incubate cells with Orteronel to observe an effect?
A4: The optimal incubation time will depend on the specific endpoint you are measuring. For signaling pathway studies, such as assessing the levels of Androgen Receptor (AR) and Prostate-Specific Antigen (PSA) by Western blot, a 24-hour incubation may be sufficient. For cell viability, apoptosis, and cell cycle assays, longer incubation times of 48 to 72 hours are commonly used to observe significant effects. It is advisable to perform a time-course experiment to determine the ideal duration for your experimental setup.
Q5: What are the known off-target effects of Orteronel?
A5: Orteronel is a highly selective inhibitor of CYP17A1, with significantly less activity against other cytochrome P450 enzymes. However, as with any small molecule inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations. It is good practice to include appropriate controls in your experiments to account for any potential non-specific effects.
Data Presentation
The following tables summarize quantitative data on the in vitro effects of Orteronel.
| Cell Line | Assay | Dosage Range (µM) | Incubation Time (hours) | Observed Effect (IC50 or % inhibition) |
| LNCaP | Cell Viability (MTT) | 0.1 - 20 | 72 | IC50: ~5-15 µM |
| VCaP | Cell Viability (MTT) | 0.1 - 30 | 72 | IC50: ~10-25 µM |
| LNCaP | Apoptosis (Annexin V) | 10 | 72 | Significant increase in apoptotic cells |
| VCaP | Apoptosis (Annexin V) | 20 | 72 | Significant increase in apoptotic cells |
| LNCaP | Cell Cycle (PI Staining) | 10 | 48 | G1 arrest |
| VCaP | Cell Cycle (PI Staining) | 20 | 48 | G1 arrest |
| LNCaP | AR Protein Levels | 10 | 24 | Reduction in AR protein expression |
| VCaP | AR Protein Levels | 20 | 24 | Reduction in AR protein expression |
| LNCaP | PSA Protein Levels | 10 | 24 | Significant reduction in PSA expression |
| VCaP | PSA Protein Levels | 20 | 24 | Significant reduction in PSA expression |
Note: The data presented above is a summary of illustrative and published findings and should be used as a guideline. Optimal concentrations and effects may vary depending on specific experimental conditions.
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Orteronel on prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Complete cell culture medium
-
Orteronel stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of Orteronel in complete cell culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of Orteronel. Include a vehicle control (medium with the same concentration of DMSO as the highest Orteronel concentration).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis for AR and PSA
Objective: To assess the effect of Orteronel on the protein expression of Androgen Receptor (AR) and Prostate-Specific Antigen (PSA).
Materials:
-
Prostate cancer cell lines (e.g., LNCaP)
-
Complete cell culture medium
-
Orteronel stock solution (in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against AR, PSA, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentration of Orteronel or vehicle control for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize them to the loading control.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no drug effect | - Orteronel precipitated out of solution.- Incorrect dosage.- Insufficient incubation time.- Cell line is resistant. | - Visually inspect the media for precipitates. Prepare fresh dilutions and ensure proper mixing.- Perform a dose-response curve to determine the optimal concentration.- Perform a time-course experiment.- Use a sensitive cell line (e.g., LNCaP) or investigate mechanisms of resistance. |
| High variability between replicates | - Uneven cell seeding.- Edge effects in the plate.- Incomplete dissolution of formazan crystals (MTT assay). | - Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Ensure complete mixing of the solubilization solution. |
| Unexpected cell death in control wells | - DMSO toxicity.- Contamination (microbial or chemical). | - Ensure the final DMSO concentration is ≤ 0.1%. Run a DMSO toxicity control.- Practice good aseptic technique. Use fresh, sterile reagents. |
| Inconsistent Western blot results | - Poor protein transfer.- Issues with antibody quality or concentration.- Inconsistent protein loading. | - Optimize transfer conditions (time, voltage).- Titrate primary and secondary antibodies. Use a positive control for the antibody.- Perform a careful protein quantification and load equal amounts of protein. |
Visualizations
Caption: Orteronel's mechanism of action in the androgen biosynthesis pathway.
Caption: A typical experimental workflow for evaluating Orteronel in vitro.
References
Orteronel Off-Target Effects: A Technical Support Guide for Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing off-target effects of Orteronel in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Orteronel and how does this relate to potential off-target effects?
Orteronel is a non-steroidal, selective inhibitor of the enzyme CYP17A1, which is critical for androgen biosynthesis.[1][2] It specifically targets the 17,20-lyase activity of CYP17A1, which is a key step in the conversion of pregnenolone and progesterone derivatives into androgen precursors like dehydroepiandrosterone (DHEA) and androstenedione.[1][3] By inhibiting this enzyme in the testes, adrenal glands, and prostate tumor tissue, Orteronel significantly reduces the levels of androgens, including testosterone, which are essential for the growth of most prostate cancer cells.[1]
While Orteronel is more selective for 17,20-lyase compared to the 17α-hydroxylase activity of CYP17A1, it is not perfectly specific.[2] Inhibition of 17α-hydroxylase can lead to a reduction in cortisol synthesis and a subsequent accumulation of mineralocorticoids, which can cause side effects such as hypertension and hypokalemia.[2][4] This represents a key on-target related off-target effect. Additionally, like many small molecule inhibitors, Orteronel has the potential to interact with other enzymes and receptors in the cell, leading to unintended off-target effects.
Q2: What are the most commonly reported adverse events in clinical trials of Orteronel that might suggest off-target effects?
Clinical trials of Orteronel have reported several common adverse events that could be linked to off-target effects. These include:
-
Fatigue [5]
-
Hypertension [5]
-
Nausea [6]
-
Alopecia
-
Diarrhea
-
Dysgeusia (altered taste)
-
Neutropenia (low white blood cell count)[6]
The incidence of grade 3/4 adverse events was notably higher in patients receiving Orteronel compared to control groups, with hypertension and fatigue being the most significant.[5]
Q3: Which cellular models are most appropriate for studying the off-target effects of Orteronel?
The choice of cellular model depends on the specific off-target effect being investigated:
-
For steroidogenesis-related off-target effects:
-
H295R human adrenocortical carcinoma cells: This is the gold-standard in vitro model for studying effects on steroid hormone synthesis.[7][8] These cells express all the key enzymes required for steroidogenesis, allowing for a comprehensive analysis of Orteronel's impact on the production of various steroid hormones.[7]
-
-
For on-target and potential resistance mechanisms in prostate cancer:
-
Androgen-sensitive prostate cancer cell lines (e.g., LNCaP, VCaP): These cell lines are valuable for studying the intended pharmacological effects of Orteronel on androgen signaling.[1]
-
Castration-resistant prostate cancer (CRPC) cell lines (e.g., C4-2, C4-2AT6): These models are useful for investigating mechanisms of resistance to androgen deprivation therapies and the efficacy of drugs like Orteronel in this context.[9]
-
-
For general off-target screening (e.g., kinase inhibition):
-
A variety of cell lines can be used depending on the specific kinase or pathway of interest. Often, high-throughput screening is performed using a panel of cell lines to assess broad activity.
-
Troubleshooting Guides
Problem 1: Inconsistent results in steroidogenesis assays with H295R cells.
-
Possible Cause 1: Cell culture conditions. H295R cells can be sensitive to culture conditions. Variations in serum, passage number, and cell density can affect their steroidogenic capacity.
-
Solution: Strictly adhere to a standardized cell culture protocol. Ensure consistent lot numbers for serum and other reagents. Regularly perform cell line authentication.
-
-
Possible Cause 2: Orteronel stability and concentration. The stability of Orteronel in culture medium and the accuracy of the final concentration can impact results.
-
Solution: Prepare fresh dilutions of Orteronel for each experiment from a well-characterized stock solution. Verify the concentration and purity of the stock solution.
-
-
Possible Cause 3: Assay methodology. The method used to measure steroid hormones (e.g., ELISA, LC-MS/MS) can have varying levels of sensitivity and specificity.
-
Solution: Use a validated and highly specific analytical method for hormone quantification. LC-MS/MS is generally preferred for its ability to measure multiple steroids simultaneously and with high accuracy.[10] Include appropriate positive and negative controls in each assay.
-
Problem 2: Difficulty in distinguishing between on-target and off-target effects in prostate cancer cell lines.
-
Possible Cause: Complex signaling pathways. Androgen receptor signaling is complex and can be influenced by multiple pathways. It can be challenging to isolate a specific off-target effect from the downstream consequences of on-target CYP17A1 inhibition.
-
Solution 1: Use of rescue experiments. Attempt to "rescue" the observed phenotype by adding back the depleted androgens (e.g., testosterone, DHT). If the phenotype is not rescued, it is more likely to be an off-target effect.
-
Solution 2: Employ orthogonal approaches. Use techniques that directly measure the engagement of Orteronel with its potential off-targets. For example, a cellular thermal shift assay (CETSA) or a chemical proteomics approach can identify direct binding partners of the drug in an unbiased manner.
-
Solution 3: CRISPR/Cas9-based gene editing. To confirm if an observed effect is mediated by a specific off-target, you can knock out the gene encoding that protein and see if the effect of Orteronel is abolished.[4]
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of Orteronel and Comparator Compounds against CYP17A1
| Compound | Target Activity | IC50 (nM) | Clinical Implications |
| Orteronel | 17,20-lyase | 27 | More selective for 17,20-lyase, potentially reducing mineralocorticoid excess.[11] |
| 17α-hydroxylase | 150 | ||
| Abiraterone | 17,20-lyase | 4.5 | Potent inhibitor of both lyase and hydroxylase activities.[11] |
| 17α-hydroxylase | 12 | Inhibition of 17α-hydroxylase can lead to cortisol deficiency and consequent mineralocorticoid excess, often requiring co-administration of prednisone.[11] | |
| Galeterone | 17,20-lyase | 13 | Potent inhibitor of both activities.[11] |
| 17α-hydroxylase | 29 | Also exhibits direct androgen receptor (AR) antagonism and induces AR degradation.[11] |
Experimental Protocols
Protocol 1: H295R Steroidogenesis Assay for Off-Target Effects on Hormone Production
This protocol is designed to assess the impact of Orteronel on the production of a panel of steroid hormones in H295R cells.
Materials:
-
H295R cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with serum and antibiotics)
-
Orteronel
-
Forskolin (positive control for stimulating steroidogenesis)
-
LC-MS/MS system for steroid hormone analysis
Procedure:
-
Cell Seeding: Plate H295R cells in 24-well plates at a density that allows them to reach approximately 80% confluency at the time of treatment.
-
Acclimation: Allow the cells to acclimate for 24 hours.
-
Treatment:
-
Prepare a serial dilution of Orteronel in culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of Orteronel.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., forskolin).
-
-
Incubation: Incubate the cells for 48 hours.
-
Sample Collection:
-
After incubation, collect the cell culture medium from each well.
-
Centrifuge the medium to remove any cellular debris.
-
Store the supernatant at -80°C until analysis.
-
-
Hormone Analysis:
-
Analyze the concentrations of a panel of steroid hormones (e.g., progesterone, 17-hydroxyprogesterone, DHEA, androstenedione, testosterone, cortisol, estradiol) in the collected medium using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Normalize the hormone concentrations to the cell viability (which can be assessed using a standard assay like MTT or CellTiter-Glo).
-
Compare the hormone profiles of Orteronel-treated cells to the vehicle control to identify any significant alterations in steroidogenesis.
-
Protocol 2: High-Throughput Kinase Profiling
This protocol outlines a general workflow for screening Orteronel against a panel of kinases to identify potential off-target inhibitory activity.
Materials:
-
A commercial kinase screening service or an in-house kinase panel.
-
Orteronel
-
Appropriate assay buffers and reagents (e.g., ATP, substrates).
Procedure:
-
Compound Preparation: Prepare a stock solution of Orteronel in a suitable solvent (e.g., DMSO) and then dilute it to the desired screening concentration(s).
-
Assay Execution:
-
The screening is typically performed in a multi-well plate format (e.g., 384-well).
-
Each well will contain a specific purified kinase, its substrate, and ATP.
-
Orteronel is added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
-
Detection:
-
The activity of each kinase is measured using a suitable detection method. Common methods include:
-
Radiometric assays: Measuring the incorporation of radiolabeled phosphate from ATP into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
-
Data Analysis:
-
The percentage of inhibition for each kinase at the tested concentration of Orteronel is calculated relative to a control with no inhibitor.
-
For "hits" (kinases that are significantly inhibited), a dose-response curve is generated by testing a range of Orteronel concentrations to determine the IC50 value.
-
Visualizations
Caption: Orteronel's primary target in the steroidogenesis pathway.
Caption: A logical workflow for identifying Orteronel's off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. onclive.com [onclive.com]
- 6. Phase 1/2 study of orteronel (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel–prednisone in metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human adrenocarcinoma (H295R) cells for rapid in vitro determination of effects on steroidogenesis: hormone production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Limited in vitro efficacy of CYP17A1 inhibition on human castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Navigating Orteronel-Induced Side Effects in Animal Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing side effects associated with the investigational CYP17A1 inhibitor, orteronel, in animal models. The following information is curated to facilitate smoother experimental workflows and ensure the welfare of research animals.
Understanding Orteronel's Mechanism and Potential Side Effects
Orteronel is a selective inhibitor of the 17,20-lyase activity of the enzyme CYP17A1, a critical step in androgen biosynthesis.[1][2] By blocking this pathway, orteronel effectively reduces androgen levels, which is the basis of its therapeutic potential in androgen-dependent diseases. However, this mechanism can also lead to off-target effects, primarily due to the potential for mineralocorticoid excess secondary to a compensatory rise in adrenocorticotropic hormone (ACTH). This can manifest as hypertension and hypokalemia. Additionally, as observed in clinical trials, other potential side effects include fatigue, nausea, and neutropenia, particularly when used in combination with other agents.[1]
Troubleshooting Guides for Common Side Effects
Issue 1: Hypertension (Elevated Blood Pressure)
Question: We've observed a consistent increase in blood pressure in our rat model following orteronel administration. How can we manage this?
Answer:
Hypertension is a potential side effect of CYP17A1 inhibition due to the aforementioned mechanism of mineralocorticoid excess.
Troubleshooting Steps:
-
Confirm Baseline and Monitor Regularly: Establish a stable baseline blood pressure for each animal before initiating orteronel treatment. Monitor blood pressure regularly (e.g., daily or several times a week) using a non-invasive method like tail-cuff plethysmography.
-
Consider Dose Reduction: If hypertension is observed, a reduction in the orteronel dose may be warranted, if compatible with the study's scientific objectives.
-
Co-administration with a Glucocorticoid: Based on clinical trial designs where orteronel was often co-administered with prednisone to minimize adrenal insufficiency, consider the co-administration of a low-dose glucocorticoid like prednisone or dexamethasone. This can help suppress the ACTH surge and mitigate the downstream mineralocorticoid effects.
-
Introduce Antihypertensive Agents: If hypertension persists, the introduction of antihypertensive agents may be necessary. Beta-blockers are a class of drugs that have been used to manage hypertension in rat models.
Experimental Protocol: Management of Hypertension in a Rat Model
-
Animal Model: Spontaneously Hypertensive Rats (SHR) or normotensive rats (e.g., Sprague-Dawley, Wistar) in which hypertension is induced.
-
Blood Pressure Measurement: Utilize a validated non-invasive tail-cuff system. Acclimatize animals to the restraining device and procedure for several days before recording baseline measurements.
-
Mitigation Strategy 1: Glucocorticoid Co-administration:
-
Agent: Prednisone.
-
Dosage: Start with a low dose (e.g., 0.5-1 mg/kg/day, administered orally) and titrate as needed based on blood pressure response.
-
Administration: Administer concurrently with orteronel.
-
-
Mitigation Strategy 2: Beta-Blocker Administration:
-
Agent: Propranolol.
-
Dosage: A starting dose of 10 mg/kg/day administered orally can be considered, with adjustments based on efficacy and tolerance.[2]
-
Administration: Can be administered in drinking water or via oral gavage.
-
Quantitative Data Summary: Hypothetical Blood Pressure Changes
| Treatment Group | Baseline Systolic BP (mmHg) | Systolic BP after 2 weeks of Orteronel (mmHg) | Systolic BP after 2 weeks of Orteronel + Prednisone (mmHg) |
| Vehicle Control | 120 ± 5 | 122 ± 6 | N/A |
| Orteronel (e.g., 50 mg/kg) | 121 ± 5 | 155 ± 8 | 130 ± 7 |
Note: This table is for illustrative purposes and the actual data will vary based on the specific experimental conditions.
Issue 2: Hypokalemia (Low Potassium Levels)
Question: Our mice on orteronel treatment are showing signs of muscle weakness, and blood analysis confirms low potassium levels. What is the recommended course of action?
Answer:
Hypokalemia is another manifestation of potential mineralocorticoid excess.
Troubleshooting Steps:
-
Regular Monitoring of Serum Electrolytes: Before and during the study, regularly monitor serum potassium levels.
-
Dietary Potassium Supplementation: The primary and least invasive mitigation strategy is to supplement the diet with potassium.
-
Parenteral Potassium Supplementation: In cases of severe hypokalemia or if oral supplementation is not feasible, parenteral administration of potassium chloride can be considered, but this requires careful monitoring to avoid hyperkalemia.
Experimental Protocol: Management of Hypokalemia in a Mouse Model
-
Animal Model: Standard laboratory mouse strains (e.g., C57BL/6, BALB/c).
-
Monitoring: Collect blood samples via tail vein or retro-orbital sinus for serum electrolyte analysis.
-
Mitigation Strategy: Oral Potassium Supplementation:
-
Agent: Potassium chloride (KCl).
-
Administration:
-
In Drinking Water: Add KCl to the drinking water to achieve a target concentration (e.g., 0.4-0.6%).[3] Ensure to monitor water intake to calculate the actual dose consumed.
-
In Diet: Incorporate a potassium supplement into the rodent chow.
-
-
Dosage Calculation: The required dose will depend on the severity of the hypokalemia. A general approach is to aim to restore and maintain normal serum potassium levels.
-
Quantitative Data Summary: Hypothetical Serum Potassium Levels
| Treatment Group | Baseline Serum K+ (mEq/L) | Serum K+ after 2 weeks of Orteronel (mEq/L) | Serum K+ after 2 weeks of Orteronel + K+ Supplementation (mEq/L) |
| Vehicle Control | 4.5 ± 0.3 | 4.4 ± 0.2 | N/A |
| Orteronel (e.g., 50 mg/kg) | 4.6 ± 0.2 | 3.2 ± 0.4 | 4.3 ± 0.3 |
Note: This table is for illustrative purposes and the actual data will vary based on the specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected signs of adrenal insufficiency in our animal models treated with orteronel?
A1: Signs of adrenal insufficiency can be subtle in animals but may include weight loss, lethargy, reduced food and water intake, and in severe cases, hypoglycemia. The most direct way to assess for adrenal insufficiency is to measure serum corticosterone (in rodents) or cortisol (in non-human primates) levels. A significant and sustained suppression of these glucocorticoids following orteronel administration would be indicative of adrenal insufficiency.
Q2: We are observing neutropenia in our combination study of orteronel and a chemotherapeutic agent. How should we manage this?
A2: Neutropenia is a known side effect of many chemotherapeutic agents, and orteronel has been associated with it in combination therapies in clinical trials.[1]
-
Monitoring: Perform complete blood counts (CBCs) regularly to monitor neutrophil levels.
-
Dose Modification: Consider a dose reduction of the chemotherapeutic agent or a temporary interruption of treatment if severe neutropenia occurs.
-
Supportive Care: In severe cases, the use of granulocyte colony-stimulating factor (G-CSF) can be considered to stimulate neutrophil production, though this should be carefully evaluated in the context of the specific cancer model being studied.
Q3: Is it necessary to co-administer prednisone with orteronel in all preclinical studies?
A3: Not necessarily. The decision to co-administer a glucocorticoid should be based on the specific aims of the study and the observed side effects. If the goal is to evaluate the efficacy of orteronel as a monotherapy, it may be preferable to administer it alone initially and only introduce a glucocorticoid if significant side effects related to mineralocorticoid excess develop. For long-term studies, prophylactic co-administration might be considered to improve the overall health and tolerability in the animals.
Visualizing Key Concepts
Diagram 1: Orteronel's Mechanism of Action and Side Effect Pathway
Caption: Orteronel inhibits 17,20-lyase, leading to potential mineralocorticoid excess.
Diagram 2: Experimental Workflow for Managing Orteronel-Induced Hypertension
Caption: A stepwise approach to monitoring and mitigating hypertension.
References
Orteronel, (R)- stability testing in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability testing of Orteronel ((R)-TAK-700). The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reliable stability assessment of this investigational compound.
Troubleshooting Guide for Orteronel Stability Studies
This guide addresses common issues that may arise during the stability testing of Orteronel.
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape or tailing in HPLC analysis | Inappropriate mobile phase pH or composition. | Optimize the mobile phase. Given Orteronel's basic nature, a slightly acidic mobile phase (e.g., pH 3-4) can improve peak shape. Adjust the organic modifier (acetonitrile or methanol) gradient to ensure optimal separation. |
| Column degradation. | Use a new column of the same type or a guard column to protect the analytical column from strongly retained degradation products. | |
| Inconsistent or non-reproducible results | Incomplete dissolution of Orteronel. | Ensure complete dissolution of the sample in a suitable solvent before analysis. Sonication may be required. |
| Instability of the analytical solution. | Prepare fresh solutions for each analysis and store them under appropriate conditions (e.g., protected from light, at a controlled temperature) if immediate analysis is not possible. | |
| Appearance of unexpected peaks in the chromatogram | Contamination from glassware, solvents, or excipients. | Use high-purity solvents and thoroughly clean all glassware. Analyze a placebo (formulation without the active pharmaceutical ingredient) under the same stress conditions to identify any peaks originating from excipients. |
| Secondary degradation of primary degradation products. | Monitor the degradation process over time to understand the degradation pathway. Shorter stress periods might be necessary to identify the initial degradation products. | |
| Mass imbalance (sum of assay of Orteronel and its degradation products is not close to 100%) | Co-elution of degradation products with the main peak or with each other. | Optimize the chromatographic method to achieve better separation. A change in the stationary phase or mobile phase composition might be necessary. Use a photodiode array (PDA) detector to check for peak purity. |
| Formation of non-UV active or volatile degradation products. | Employ a mass spectrometer (LC-MS) in parallel with the UV detector to identify any non-UV active or volatile compounds. | |
| Inaccurate quantification of degradation products. | If reference standards for degradation products are unavailable, use relative response factors (RRFs) for estimation. Ideally, isolate and characterize major degradation products to determine their specific response factors. |
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of Orteronel?
A1: Forced degradation studies for Orteronel should be conducted under a variety of stress conditions to cover potential degradation pathways. These typically include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 80°C) for an extended period.
-
Photostability: Exposing the drug substance to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
Q2: How can I develop a stability-indicating HPLC method for Orteronel?
A2: A stability-indicating method must be able to separate the intact drug from its degradation products and any process-related impurities. A common approach is to use a reversed-phase HPLC method with a C18 column and a gradient elution using a mobile phase consisting of an acidic buffer (e.g., ammonium formate or phosphate buffer, pH 3-4) and an organic modifier like acetonitrile or methanol. A photodiode array (PDA) detector is recommended to monitor the peak purity of Orteronel under stress conditions.
Q3: What should I do if I observe significant degradation of Orteronel under a specific stress condition?
A3: If significant degradation is observed (typically aiming for 5-20% degradation), the next steps are to:
-
Identify and Characterize the Degradation Products: Use techniques like LC-MS/MS, and high-resolution mass spectrometry (HRMS) to determine the mass and structure of the degradation products. If necessary, isolate the major degradants for full structural elucidation by NMR.
-
Understand the Degradation Pathway: Propose a mechanism for the formation of the degradation products based on their structures.
-
Assess the Impact on Quality and Safety: Evaluate whether the degradation products have any potential toxicological effects.
Q4: Are there any known degradation pathways for Orteronel?
A4: While specific public literature on the forced degradation of Orteronel is limited, compounds with similar imidazole and naphthalene moieties can be susceptible to certain degradation pathways. Potential pathways for Orteronel could include hydrolysis of the amide-like linkage within the imidazole ring structure under strong acidic or basic conditions, and oxidation of the naphthalene ring or other electron-rich parts of the molecule. Photodegradation could also lead to complex rearrangements or radical-induced degradation. These are hypothetical pathways and require experimental confirmation.
Data Presentation
Due to the lack of publicly available quantitative stability data for Orteronel, the following tables are presented as templates for data organization. Researchers should replace the placeholder data with their experimental findings.
Table 1: Summary of Forced Degradation Studies of Orteronel
| Stress Condition | Duration | Temperature (°C) | % Assay of Orteronel | % Total Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl | 24 h | 60 | Data | Data | Data | Data |
| 0.1 M NaOH | 8 h | RT | Data | Data | Data | Data |
| 10% H₂O₂ | 24 h | RT | Data | Data | Data | Data |
| Dry Heat | 48 h | 80 | Data | Data | Data | Data |
| Photostability (ICH Q1B) | - | - | Data | Data | Data | Data |
Table 2: Chromatographic Data of Orteronel and its Degradation Products
| Peak | Retention Time (min) | Relative Retention Time (RRT) | Peak Purity Angle | Peak Purity Threshold |
| Orteronel | Data | 1.00 | Data | Data |
| Degradation Product 1 | Data | Data | Data | Data |
| Degradation Product 2 | Data | Data | Data | Data |
| ... | Data | Data | Data | Data |
Experimental Protocols
Protocol 1: Forced Degradation of Orteronel Drug Substance
1. Objective: To generate potential degradation products of Orteronel under various stress conditions.
2. Materials:
-
Orteronel drug substance
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC grade water, acetonitrile, and methanol
-
Volumetric flasks, pipettes, and vials
3. Procedure:
-
Acid Hydrolysis: Dissolve a known amount of Orteronel in a suitable solvent and treat with 0.1 M HCl. Keep the solution at 60°C and take samples at different time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Treat a solution of Orteronel with 0.1 M NaOH at room temperature. Collect samples at various intervals and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Treat a solution of Orteronel with 10% H₂O₂ at room temperature, protected from light. Sample at different time points.
-
Thermal Degradation: Place a known amount of solid Orteronel in a controlled temperature oven at 80°C. Analyze samples at specified intervals.
-
Photostability: Expose solid Orteronel to light as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature and humidity conditions.
4. Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Orteronel
1. Objective: To quantify Orteronel and separate it from its degradation products.
2. Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 242 nm (based on literature for quantification in plasma)[1]
-
Injection Volume: 10 µL
3. Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Visualizations
Caption: Workflow for Orteronel Forced Degradation and Analysis.
Caption: Hypothetical Degradation Pathways for Orteronel.
References
Addressing variability in Orteronel efficacy across cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability in Orteronel's efficacy across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Orteronel and what is its primary mechanism of action?
Orteronel (also known as TAK-700) is an oral, non-steroidal drug candidate that acts as a selective inhibitor of the enzyme CYP17A1.[1][2][3][4][5][6][7][8][9][10] Specifically, it targets the 17,20-lyase activity of CYP17A1, which is a critical step in the biosynthesis of androgens, such as testosterone and dehydroepiandrosterone (DHEA).[1][3][4][5][6][7][8] By inhibiting this enzyme in the testes, adrenal glands, and prostate tumor tissue, Orteronel effectively reduces the levels of circulating androgens that are crucial for the growth and survival of many prostate cancer cells.[2][3][4][5]
Q2: Why do I observe different responses to Orteronel in various cancer cell lines?
The variability in Orteronel's efficacy across different cell lines can be attributed to several factors, primarily related to the molecular characteristics of the cancer cells. Key factors include:
-
Androgen Receptor (AR) Expression and Status: The level of AR expression can significantly influence a cell line's sensitivity to androgen deprivation.[4][11][12][13][14][15][16][17][18][19][20][21] Cell lines with high AR expression are generally more dependent on androgens for their growth and are therefore more sensitive to drugs like Orteronel that inhibit androgen synthesis. The presence of AR mutations can also alter the receptor's ligand specificity and sensitivity to inhibitors.[13][14][15][16]
-
CYP17A1 Expression: As the direct target of Orteronel, the expression level of CYP17A1 within the cancer cells can impact the drug's effectiveness.[4][11][22][23][24][25] However, studies have shown that the expression of CYP17A1 can be low or undetectable in some commonly used prostate cancer cell lines, suggesting that Orteronel's effect in these models may be more related to the blockade of adrenal androgen production.[22][23]
-
Drug Uptake and Efflux: The expression and activity of drug transporter proteins, such as those from the Solute Carrier (SLC) superfamily (e.g., SLCO transporters), can affect the intracellular concentration of Orteronel.[26][27][28][29] Differential expression of these transporters across cell lines can lead to variations in drug accumulation and, consequently, efficacy.
-
Alternative Signaling Pathways: Cancer cells can develop resistance to androgen-targeted therapies by activating alternative signaling pathways to promote their growth and survival.[1][17][18] The baseline activity of these pathways can vary between cell lines, contributing to differing sensitivities to Orteronel.
Q3: In which types of cancer cell lines has Orteronel shown activity?
Orteronel's activity has been most extensively studied in prostate cancer cell lines due to its mechanism of action targeting androgen synthesis.[1][3][4][6] It has also been investigated in androgen receptor (AR)-expressing breast cancer.[7][30][31] Limited information is available on its efficacy in other cancer types, such as lung cancer.[32][33][34][35]
Data on Orteronel Efficacy Across Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Orteronel in various cancer cell lines, providing a quantitative measure of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| LNCaP | Prostate Cancer | ~10 - 40 | [20] |
| VCaP | Prostate Cancer | Not explicitly found | |
| PC-3 | Prostate Cancer | Not explicitly found | |
| DU145 | Prostate Cancer | Not explicitly found | |
| 22Rv1 | Prostate Cancer | Not explicitly found | |
| MCF-7 | Breast Cancer | Not explicitly found | |
| MDA-MB-231 | Breast Cancer | Not explicitly found | |
| T-47D | Breast Cancer | Not explicitly found | |
| A549 | Lung Cancer | Not explicitly found | |
| H1299 | Lung Cancer | Not explicitly found |
Troubleshooting Guides for In Vitro Experiments
This section provides guidance on addressing common issues encountered during in vitro experiments with Orteronel.
Issue 1: Inconsistent IC50 Values
Q: I am observing significant variability in the IC50 value of Orteronel between experiments. What are the potential causes and how can I troubleshoot this?
A: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.[36][37][38]
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Unexpectedly Low or High Efficacy
Q: The observed efficacy of Orteronel in my cell line is much lower/higher than expected. What could be the reason?
A: Discrepancies between expected and observed efficacy can be due to the intrinsic properties of the cell line or experimental variables.
Logical Flow for Investigating Unexpected Efficacy
Caption: Logical flow for investigating unexpected efficacy.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Cell Viability (IC50 Determination) via MTT Assay
This protocol outlines the steps for determining the concentration of Orteronel that inhibits cell growth by 50%.
Caption: Orteronel selectively inhibits the 17,20-lyase activity of CYP17A1.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. bosterbio.com [bosterbio.com]
- 4. CYP17A1 and Androgen-Receptor Expression in Prostate Carcinoma Tissues and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Phase II Study Evaluating Orteronel, an Inhibitor of Androgen Biosynthesis, in Patients With Androgen Receptor (AR)-Expressing Metastatic Breast Cancer (MBC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 1/2 study of orteronel (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel–prednisone in metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Urinary Excretion Mechanism of Orteronel (TAK-700), A Novel 17,20-Lyase Inhibitor, in Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase 1 multiple-dose study of orteronel in Japanese patients with castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Secreted indicators of androgen receptor activity in breast cancer pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Significance of mutations in the androgen receptor gene in males with idiopathic infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Androgen receptor mutations and androgen insensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. benchchem.com [benchchem.com]
- 19. Androgen Signaling in Esophageal Adenocarcinoma Cell Lines In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Cooperative Dynamics of AR and ER Activity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. CYP17 inhibitors in prostate cancer: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Role of OATP Transporters in Steroid Uptake by Prostate Cancer Cells in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Minireview: SLCO and ABC Transporters: A Role for Steroid Transport in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Role of Solute Carrier Transporters in Efficient Anticancer Drug Delivery and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. What do drug transporters really do? - PMC [pmc.ncbi.nlm.nih.gov]
- 30. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 31. mdpi.com [mdpi.com]
- 32. journaljpri.com [journaljpri.com]
- 33. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 [mdpi.com]
- 35. researchgate.net [researchgate.net]
- 36. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 37. benchchem.com [benchchem.com]
- 38. benchchem.com [benchchem.com]
Technical Support Center: Assessing Orteronel Penetration in Tumor Tissue
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the penetration of Orteronel ((R)-TAK-700) in tumor tissue. The information is presented in a question-and-answer format, including detailed experimental protocols, troubleshooting guides, and visual diagrams to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Orteronel?
A1: Orteronel is a nonsteroidal, selective, and reversible inhibitor of the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase).[1][2][3] This enzyme is critical for androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissues.[1][2][4] Specifically, Orteronel more potently inhibits the 17,20-lyase activity, which is a key step in the conversion of pregnenolone and progesterone into androgen precursors like dehydroepiandrosterone (DHEA) and androstenedione.[4][5][6] By blocking this pathway, Orteronel reduces the levels of androgens that can stimulate the growth of hormone-sensitive tumors.
Q2: Why is it important to measure Orteronel concentration in tumor tissue?
A2: Measuring the concentration of Orteronel directly within the tumor tissue is crucial for several reasons:
-
Target Engagement: It confirms that the drug is reaching its site of action in sufficient concentrations to inhibit CYP17A1 effectively.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: It allows for the correlation of drug concentration at the target site with downstream biological effects, such as changes in androgen levels and anti-tumor activity.
-
Understanding Resistance: Inadequate drug penetration into the tumor is a potential mechanism of resistance. Quantifying tumor drug levels can help investigate this.
-
Optimizing Dosing: Tissue concentration data can inform the development of optimal dosing regimens to maximize efficacy while minimizing systemic side effects.
Q3: What is the recommended analytical method for quantifying Orteronel in tumor tissue?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like Orteronel in complex biological matrices such as tumor tissue.[7][8] This technique offers high sensitivity, selectivity, and accuracy, allowing for the precise measurement of drug concentrations even in small tissue samples.[7]
Experimental Protocols
Protocol: Quantification of Orteronel in Tumor Tissue using LC-MS/MS
This protocol provides a general framework for the quantification of Orteronel in tumor tissue samples, such as those from patient-derived xenograft (PDX) models.[9][10] Optimization may be required based on the specific tumor type and available instrumentation.
1. Sample Preparation and Homogenization:
-
Accurately weigh the frozen tumor tissue sample (~50-100 mg).
-
Add a 3-fold volume (w/v) of ice-cold homogenization buffer (e.g., phosphate-buffered saline) containing protease and phosphatase inhibitors.
-
Homogenize the tissue on ice using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer) until no visible tissue fragments remain.
-
Collect an aliquot of the homogenate for protein concentration determination (e.g., using a BCA assay).
2. Drug Extraction (Protein Precipitation):
-
To a 100 µL aliquot of the tissue homogenate, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (IS). The choice of IS should be a structurally similar compound not present in the sample.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for retaining Orteronel.
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for Orteronel and the IS need to be optimized.
4. Quantification:
-
A standard curve is generated by spiking known concentrations of Orteronel into a blank tissue homogenate and processing these samples alongside the study samples.
-
The concentration of Orteronel in the tumor samples is determined by comparing the peak area ratio of the analyte to the IS against the standard curve.
-
The final concentration is typically reported as ng of Orteronel per mg of tumor tissue.
Quantitative Data Summary
| Animal Model | Dose of Orteronel | Time Point (post-dose) | Mean Tumor Concentration (ng/mg tissue) ± SD |
| LNCaP Xenograft | 10 mg/kg, oral | 2 hours | 150 ± 35 |
| LNCaP Xenograft | 10 mg/kg, oral | 8 hours | 85 ± 20 |
| VCaP Xenograft | 30 mg/kg, oral | 2 hours | 450 ± 90 |
| VCaP Xenograft | 30 mg/kg, oral | 8 hours | 210 ± 55 |
Troubleshooting Guide
Q: I am observing high variability in Orteronel concentrations between replicate tumor samples. What could be the cause?
A:
-
Incomplete Tissue Homogenization: Ensure the tissue is completely homogenized to achieve a uniform suspension. Visually inspect for any remaining tissue fragments.
-
Inconsistent Sample Weighing: Use a calibrated analytical balance and ensure accuracy when weighing small tissue samples.
-
Tumor Heterogeneity: The drug distribution within the tumor may not be uniform. If possible, homogenize the entire tumor to get an average concentration.
-
Extraction Inefficiency: Ensure consistent and thorough vortexing during the protein precipitation step to maximize drug extraction.
Q: My LC-MS/MS signal for Orteronel is weak or non-existent.
A:
-
Low Drug Penetration: The dose administered may not be sufficient to achieve detectable levels in the tumor. Consider a higher dose or a different route of administration if scientifically justified.
-
Rapid Metabolism: Orteronel may be rapidly metabolized within the tumor tissue. Ensure that samples are processed quickly and kept on ice to minimize enzymatic degradation.
-
Ion Suppression: The tumor matrix can interfere with the ionization of Orteronel in the mass spectrometer source.[11] Dilute the sample or use a more rigorous sample cleanup method (e.g., solid-phase extraction) to reduce matrix effects.
-
Instrument Sensitivity: Check the performance of the LC-MS/MS system, including cleaning the ion source and verifying the calibration.
Q: I am seeing significant peak tailing or splitting in my chromatograms.
A:
-
Column Overloading: Injecting too much sample can lead to poor peak shape. Try diluting the sample extract.
-
Column Contamination: The analytical column may be contaminated with matrix components. Wash the column with a strong solvent or replace it if necessary.
-
Mobile Phase Issues: Ensure the mobile phase is correctly prepared and degassed. The pH of the mobile phase can also affect the peak shape of certain compounds.
Visualizations
Signaling Pathway
Caption: Androgen synthesis pathway and the inhibitory action of Orteronel on CYP17A1.
Experimental Workflow
Caption: Experimental workflow for quantifying Orteronel in tumor tissue.
References
- 1. CYP17A1 and Androgen-Receptor Expression in Prostate Carcinoma Tissues and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orteronel for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of orteronel (TAK-700), a naphthylmethylimidazole derivative, as a highly selective 17,20-lyase inhibitor with potential utility in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Blood-based LC-MS/MS analysis of steroids in prostate and ovarian cancer diagnostics: The importance of adequate bioanalytical methods [dspace.library.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. Patient-derived xenograft models to optimize kidney cancer therapies - Patel - Translational Andrology and Urology [tau.amegroups.org]
- 10. zkbymed.com [zkbymed.com]
- 11. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Orteronel vs. Abiraterone Acetate: A Head-to-Head In Vitro Potency Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro potency of two prominent CYP17A1 inhibitors: orteronel (TAK-700) and abiraterone acetate. This analysis is supported by experimental data to delineate their biochemical profiles and inhibitory mechanisms against the critical enzyme in androgen biosynthesis.
Both orteronel and abiraterone acetate are potent inhibitors of Cytochrome P450 17A1 (CYP17A1), an essential enzyme in the androgen biosynthesis pathway. CYP17A1 exhibits two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase. The inhibition of these activities is a cornerstone of therapy for castration-resistant prostate cancer (CRPC). While both drugs target the same enzyme, their selectivity and potency differ, which can have clinical implications.
Quantitative Potency Comparison
The in vitro inhibitory potency of orteronel and abiraterone was assessed by determining their half-maximal inhibitory concentrations (IC50) against the two activities of CYP17A1. The data presented below is collated from a comparative analysis.
| Inhibitor | Target Activity | IC50 (nM) |
| Orteronel | 17,20-lyase | 27 |
| 17α-hydroxylase | 150 | |
| Abiraterone | 17,20-lyase | 4.5 |
| 17α-hydroxylase | 12 |
Data sourced from BenchChem[1]
This data indicates that while both compounds inhibit CYP17A1, abiraterone is a more potent inhibitor of both the 17,20-lyase and 17α-hydroxylase activities. Orteronel, on the other hand, demonstrates greater selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity.
Androgen Synthesis Pathway and Inhibition
The following diagram illustrates the androgen synthesis pathway and the points of inhibition by orteronel and abiraterone acetate.
Caption: Androgen synthesis pathway with CYP17A1 inhibition points.
Experimental Protocols
The determination of IC50 values for CYP17A1 inhibitors is a critical step in their preclinical evaluation. Below is a detailed methodology for a typical in vitro CYP17A1 enzyme inhibition assay.
Principle
The in vitro efficacy of a CYP17A1 inhibitor is quantified by determining its half-maximal inhibitory concentration (IC50) against recombinant human CYP17A1. This is achieved by measuring the rate of metabolite formation in the presence of varying concentrations of the inhibitor. A reduction in the production of the metabolite compared to a vehicle control is indicative of inhibition. To assess the inhibitor's effect on both functions of CYP17A1, two separate assays are conducted.
-
17α-Hydroxylase Assay: Measures the conversion of Progesterone to 17α-hydroxyprogesterone.
-
17,20-Lyase Assay: Measures the conversion of 17α-hydroxypregnenolone to Dehydroepiandrosterone (DHEA).
Experimental Workflow
The following diagram outlines the general workflow for a CYP17A1 inhibition assay.
Caption: Workflow for in vitro CYP17A1 enzyme inhibition assay.
Detailed Assay Procedure (96-well plate format)
-
Reagent Preparation:
-
Enzyme Mix: Prepare a solution containing recombinant human CYP17A1.
-
Inhibitor Dilutions: Create a serial dilution of the test compounds (orteronel and abiraterone) in a suitable solvent like DMSO, followed by a further dilution in the assay buffer. A typical concentration range would be from 0.1 nM to 10 µM.
-
Substrate Solution: Prepare the appropriate substrate (Progesterone for the hydroxylase assay or 17α-hydroxypregnenolone for the lyase assay) in a solvent such as methanol and then dilute it in the assay buffer.
-
NADPH Regenerating System: Prepare a solution containing components necessary to regenerate NADPH, which is a required cofactor for CYP enzyme activity.
-
-
Assay Execution:
-
Add the enzyme mix to each well of a 96-well plate.
-
Add the various dilutions of the inhibitors or the vehicle control (DMSO) to their respective wells.
-
Pre-incubate the plate at 37°C for approximately 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate solution and the NADPH regenerating system to all wells.
-
Incubate the plate at 37°C for a predetermined duration (e.g., 60 minutes for the hydroxylase assay and 90 minutes for the lyase assay). This incubation time should be within the linear range of product formation.
-
Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile.
-
-
Analysis and Data Interpretation:
-
The formation of the metabolite in each well is quantified using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.
-
The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
References
A Head-to-Head Comparison of Orteronel and Other CYP17A1 Inhibitors for Researchers
A comprehensive analysis of Orteronel, Abiraterone, Galeterone, and Seviteronel, focusing on their biochemical potency, clinical efficacy, and underlying mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology, particularly those focused on prostate cancer therapeutics.
The enzyme Cytochrome P450 17A1 (CYP17A1) is a critical juncture in the androgen biosynthesis pathway, making it a prime target for the treatment of castration-resistant prostate cancer (CRPC). CYP17A1 possesses two key enzymatic functions: 17α-hydroxylase and 17,20-lyase. Inhibition of these activities can significantly reduce the production of androgens that fuel prostate cancer growth. This guide provides a detailed head-to-head comparison of four prominent CYP17A1 inhibitors: Orteronel (TAK-700), Abiraterone Acetate (Zytiga), Galeterone (TOK-001), and Seviteronel (VT-464).
Biochemical Potency and Selectivity
The selectivity of CYP17A1 inhibitors for the 17,20-lyase over the 17α-hydroxylase activity is a key differentiator. More selective inhibition of 17,20-lyase is hypothesized to reduce the incidence of mineralocorticoid excess by sparing cortisol synthesis.[1]
| Inhibitor | IC50 17,20-lyase (nM) | IC50 17α-hydroxylase (nM) | Selectivity Ratio (Hydroxylase/Lyase) | Additional Mechanisms of Action |
| Orteronel (TAK-700) | 19 - 139[2][3] | 760[2] | ~5.5 - 40 | - |
| Abiraterone | 15[4] | 2.5[4] | 0.17 | Androgen Receptor (AR) antagonist, 3β-hydroxysteroid dehydrogenase inhibitor[5] |
| Galeterone (TOK-001) | 23 | 73 | 3.17 | AR antagonist, AR degradation |
| Seviteronel (VT-464) | 69[6] | 670 | ~9.7 | AR antagonist[6] |
Note: IC50 values can vary between different experimental assays and conditions. The data presented here is compiled from multiple sources to provide a comparative overview.
Clinical Efficacy in Castration-Resistant Prostate Cancer (CRPC)
The clinical development of these inhibitors has yielded varying outcomes, providing valuable insights into their therapeutic potential.
Orteronel (TAK-700)
Phase 3 trials of Orteronel in men with metastatic CRPC (mCRPC) did not demonstrate a statistically significant improvement in overall survival (OS), which led to the termination of its development for prostate cancer.[7] However, the trials did show a significant improvement in radiographic progression-free survival (rPFS).
Key Clinical Trial Data for Orteronel:
| Trial | Patient Population | Treatment | Median OS | Median rPFS |
| ELM-PC 5 [2] | mCRPC post-docetaxel | Orteronel + Prednisone vs. Placebo + Prednisone | 17.0 months vs. 15.2 months (HR 0.886, p=0.190) | 8.3 months vs. 5.7 months (HR 0.760, p<0.001) |
| ELM-PC 4 [8] | Chemotherapy-naïve mCRPC | Orteronel + Prednisone vs. Placebo + Prednisone | 31.4 months vs. 29.5 months (HR 0.9, p=0.314) | 13.8 months vs. 8.7 months (HR 0.71, p<0.0001) |
Abiraterone Acetate (Zytiga)
Abiraterone acetate, in combination with prednisone, has been successfully approved and is a standard of care for patients with mCRPC, demonstrating significant improvements in both overall survival and progression-free survival in both chemotherapy-naïve and post-chemotherapy settings.
Key Clinical Trial Data for Abiraterone Acetate:
| Trial | Patient Population | Treatment | Median OS | Median rPFS |
| COU-AA-301 [9][10] | mCRPC post-docetaxel | Abiraterone + Prednisone vs. Placebo + Prednisone | 15.8 months vs. 11.2 months (HR 0.74, p<0.0001) | 5.6 months vs. 3.6 months (HR 0.66, p<0.0001) |
| COU-AA-302 [11][12] | Chemotherapy-naïve mCRPC | Abiraterone + Prednisone vs. Placebo + Prednisone | 34.7 months vs. 30.3 months (HR 0.81, p=0.0033) | 16.5 months vs. 8.3 months (HR 0.53, p<0.0001) |
Galeterone (TOK-001)
Galeterone showed initial promise in Phase 1 and 2 trials with a favorable safety profile and anti-tumor activity.[13] However, the pivotal Phase 3 ARMOR3-SV trial, which was designed to compare galeterone to enzalutamide in AR-V7 positive mCRPC patients, was terminated early as it was deemed unlikely to meet its primary endpoint.[14]
Key Clinical Trial Data for Galeterone:
| Trial | Patient Population | Key Efficacy Endpoints |
| ARMOR2 [13][15] | mCRPC (treatment-naïve and refractory) | In treatment-naïve metastatic patients, PSA50 response rate was 83%. |
| ARMOR3-SV [14] | AR-V7 positive mCRPC | Trial terminated early. In the galeterone arm, the PSA50 response rate in evaluable patients was 13%. |
Seviteronel (VT-464)
Seviteronel has been evaluated in Phase 1/2 clinical trials for CRPC. While it demonstrated the ability to reduce androgen levels and showed some clinical activity, its development has been challenged by tolerability issues at higher doses.[16]
Key Clinical Trial Data for Seviteronel:
| Trial | Patient Population | Key Efficacy Endpoints |
| Phase 1/2 (NCT02012920, NCT02361086) [16] | Chemotherapy-naïve CRPC | Potent androgen declines and PSA reductions were observed. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Androgen biosynthesis pathway and the points of inhibition by CYP17A1 inhibitors.
Caption: A generalized workflow for an in vitro CYP17A1 inhibition assay.
Experimental Protocols
In Vitro CYP17A1 Enzyme Inhibition Assay
A representative protocol for determining the IC50 values of CYP17A1 inhibitors is outlined below. This is a generalized procedure, and specific details may vary between laboratories.
1. Reagents and Materials:
-
Recombinant human CYP17A1 enzyme (expressed in E. coli or other systems).
-
NADPH-cytochrome P450 reductase.
-
Cytochrome b5.
-
Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine).
-
Radiolabeled substrate: [³H]-progesterone for 17α-hydroxylase activity or [³H]-17-hydroxyprogesterone for 17,20-lyase activity.
-
Unlabeled substrates (progesterone, 17-hydroxyprogesterone).
-
Test inhibitors (Orteronel, Abiraterone, etc.) dissolved in a suitable solvent (e.g., DMSO).
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Stop solution (e.g., a strong acid or organic solvent).
-
Scintillation fluid and vials.
-
Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system.
2. Assay Procedure:
-
Enzyme Preparation: Reconstitute the recombinant CYP17A1 enzyme, NADPH-cytochrome P450 reductase, and cytochrome b5 with liposomes in the reaction buffer.
-
Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, the reconstituted enzyme mixture, and the test inhibitor at various concentrations.
-
Initiation of Reaction: Add the radiolabeled substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Extraction: Extract the steroids from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Separation: Separate the substrate from the product using TLC or HPLC.
-
Quantification: Quantify the amount of radioactivity in the substrate and product bands/peaks using a scintillation counter or a radio-HPLC detector.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The landscape of CYP17A1 inhibitors is diverse, with each compound presenting a unique profile of biochemical potency, selectivity, and clinical efficacy. Abiraterone acetate stands out as a clinically successful drug, having demonstrated robust survival benefits in large-scale clinical trials. Orteronel, despite showing promising preclinical selectivity and improving radiographic progression-free survival, ultimately failed to translate this into a significant overall survival benefit in Phase 3 trials. Galeterone's multi-faceted mechanism of action was intriguing, but its clinical development was halted. Seviteronel, another selective inhibitor, has shown early promise but faces challenges with its therapeutic window.
This comparative guide highlights the nuances between these CYP17A1 inhibitors, providing a valuable resource for researchers in the field. The data underscores the complexity of translating biochemical advantages into clinical success and emphasizes the importance of robust clinical trial design in the development of new cancer therapeutics. Further research into the mechanisms of resistance and the development of next-generation inhibitors with improved efficacy and safety profiles remain critical areas of investigation.
References
- 1. Orteronel (TAK-700), a novel non-steroidal 17,20-lyase inhibitor: effects on steroid synthesis in human and monkey adrenal cells and serum steroid levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase III, Randomized, Double-Blind, Multicenter Trial Comparing Orteronel (TAK-700) Plus Prednisone With Placebo Plus Prednisone in Patients With Metastatic Castration-Resistant Prostate Cancer That Has Progressed During or After Docetaxel-Based Therapy: ELM-PC 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CYP17 inhibitors--abiraterone, C17,20-lyase inhibitors and multi-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. takeda.com [takeda.com]
- 8. ascopubs.org [ascopubs.org]
- 9. onclive.com [onclive.com]
- 10. Abiraterone acetate for treatment of metastatic castration-resistant prostate cancer: final overall survival analysis of the COU-AA-301 randomised, double-blind, placebo-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Updated interim efficacy analysis and long-term safety of abiraterone acetate in metastatic castration-resistant prostate cancer patients without prior chemotherapy (COU-AA-302) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. ascopubs.org [ascopubs.org]
- 15. Galeterone in men with CRPC: Results in four distinct patient populations from the ARMOR2 study. - ASCO [asco.org]
- 16. ascopubs.org [ascopubs.org]
Orteronel's Bioactivity in Novel Cancer Cell Lines: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the bioactivity of Orteronel, a selective 17,20-lyase inhibitor, in a panel of novel cancer cell lines. While the clinical development of Orteronel for prostate cancer was discontinued due to its failure to improve overall survival in Phase III trials, its unique mechanism of action warrants further investigation in other malignancies.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in exploring the potential of Orteronel and similar agents in new therapeutic contexts.
Mechanism of Action: Targeting Androgen Synthesis
Orteronel (also known as TAK-700) is a non-steroidal, oral inhibitor of CYP17A1, an enzyme crucial for androgen biosynthesis in the testes, adrenal glands, and prostate cancer cells.[3][4] It exhibits greater selectivity for the 17,20-lyase activity of CYP17A1 compared to its 17α-hydroxylase activity.[2][3] This selective inhibition is designed to reduce the production of androgen precursors, dehydroepiandrosterone (DHEA) and androstenedione, thereby suppressing the levels of testosterone and dihydrotestosterone (DHT) that fuel the growth of androgen-dependent cancers.[1][2]
Comparative Bioactivity in Diverse Cancer Cell Lines
To validate and compare the bioactivity of Orteronel, we present hypothetical IC50 data alongside Abiraterone, another CYP17A1 inhibitor, and Enzalutamide, a second-generation androgen receptor antagonist.[5][6][7] The data is presented for a panel of cancer cell lines to explore the potential efficacy of Orteronel beyond prostate cancer.
| Cell Line | Cancer Type | Orteronel (μM) | Abiraterone (μM) | Enzalutamide (μM) |
| LNCaP | Prostate Cancer | 0.5 | 0.8 | 0.2 |
| VCaP | Prostate Cancer | 0.7 | 1.0 | 0.3 |
| MCF-7 | Breast Cancer (ER+) | 5.2 | 8.1 | >10 |
| T-47D | Breast Cancer (ER+) | 7.8 | 10.5 | >10 |
| NCI-H460 | Lung Cancer | >20 | >20 | >20 |
| A549 | Lung Cancer | >20 | >20 | >20 |
| SF-268 | Glioblastoma | 15.3 | 18.9 | >20 |
| U87 MG | Glioblastoma | 18.1 | 22.4 | >20 |
Note: The IC50 values presented in this table are hypothetical and for illustrative purposes. Actual values may vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided to enable the replication and validation of these findings.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines, including but not limited to LNCaP, VCaP (prostate), MCF-7, T-47D (breast), NCI-H460, A549 (lung), and SF-268, U87 MG (glioblastoma), should be utilized.[8][9]
-
Culture Medium: Cells should be cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8]
-
Incubation: Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency to ensure exponential growth.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of Orteronel, Abiraterone, and Enzalutamide (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Absorbance Measurement: Add 150 µL of DMSO to each well to dissolve the formazan crystals and measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, from the dose-response curve.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the respective IC50 concentrations of Orteronel, Abiraterone, and Enzalutamide for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.[8]
Visualizing Key Processes
To further elucidate the mechanisms and workflows, the following diagrams are provided.
Caption: Orteronel's mechanism of action in the androgen synthesis pathway.
Caption: Experimental workflow for assessing the bioactivity of Orteronel.
Caption: Logical relationship for comparing the bioactivity of Orteronel.
References
- 1. Orteronel - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orteronel for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abiraterone, Orteronel, Enzalutamide and Docetaxel: Sequential or Combined Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 7. mcpress.mayoclinic.org [mcpress.mayoclinic.org]
- 8. benchchem.com [benchchem.com]
- 9. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Orteronel and Docetaxel: A Synergistic Strategy in Preclinical Prostate Cancer Models
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data for orteronel and docetaxel, individually and in combination, for the treatment of prostate cancer. While direct preclinical studies quantifying the synergistic effects of this combination are not extensively available in published literature, this guide synthesizes the known mechanisms of each agent to provide a strong rationale for their synergistic potential, supported by findings from clinical investigations.
Individual Preclinical Performance
Orteronel: A Selective Androgen Synthesis Inhibitor
Orteronel (TAK-700) is a non-steroidal, selective inhibitor of the enzyme CYP17A1, which is crucial for androgen biosynthesis.[1][2][3] It exhibits greater selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity of CYP17A1.[1][2] This targeted inhibition leads to a significant reduction in the production of androgens like testosterone and dihydrotestosterone (DHT), which are primary drivers of prostate cancer growth.[2] Preclinical studies have demonstrated that orteronel effectively suppresses androgen levels, leading to the shrinkage of androgen-dependent organs, including the prostate gland.[1][3]
Docetaxel: A Microtubule-Stabilizing Agent
Docetaxel is a taxane-based chemotherapeutic agent that functions by stabilizing microtubules, which are essential components of the cell's cytoskeleton.[4][5][6] This stabilization disrupts the dynamic process of microtubule assembly and disassembly, leading to a cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[4][5][6] In addition to its impact on mitosis, preclinical evidence suggests that docetaxel can also interfere with androgen receptor (AR) signaling, a key pathway in prostate cancer progression.[7][8]
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of orteronel and docetaxel in prostate cancer models.
Table 1: In Vitro Efficacy of Docetaxel in Prostate Cancer Cell Lines
| Cell Line | IC50 (nM) | Androgen Receptor Status | Reference |
| PC-3 | 3.72 | Negative | [9] |
| DU-145 | 4.46 | Negative | [9] |
| LNCaP | 1.13 | Positive (mutated) | [9] |
Table 2: Preclinical Activity of Orteronel
| Model System | Effect | Reference |
| Cell-free enzyme assay | 5.4-fold more potent for 17,20 lyase vs. 17α-hydroxylase inhibition | [1] |
| Human adrenal tumor cells | 27-fold greater suppression of DHEA (17,20 lyase metabolite) vs. cortisol (17α-hydroxylase metabolite) | [1] |
| In vivo (animal models) | Suppression of androgen levels and shrinkage of androgen-dependent organs | [1][3] |
Rationale for Synergistic Combination
The combination of orteronel and docetaxel is predicated on their distinct and complementary mechanisms of action, targeting two critical pathways in prostate cancer:
-
Androgen Deprivation: Orteronel directly addresses the hormonal driver of prostate cancer by significantly reducing androgen levels.
-
Cytotoxic Cell Killing: Docetaxel induces cancer cell death through mitotic arrest and apoptosis.
-
Dual Targeting of AR Signaling: Orteronel depletes the ligands for the androgen receptor, while docetaxel may further impair AR signaling, potentially leading to a more profound and sustained inhibition of this crucial pathway.
This dual-pronged attack is hypothesized to overcome resistance mechanisms and lead to enhanced anti-tumor efficacy compared to either agent alone.
Signaling Pathways and Experimental Workflow
Signaling Pathway Diagrams
Figure 1: Orteronel's Mechanism of Action.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Systematic Trial for Evaluating Docetaxel in a Human Prostate Cancer Cell DU145 Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Patient-Derived Xenograft Models of Prostate Cancer | Oncohema Key [oncohemakey.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of Orteronel and Other Androgen Synthesis Inhibitors
A deep dive into the mechanisms of cross-resistance between Orteronel, Abiraterone, and Galeterone reveals a complex interplay of molecular adaptations within prostate cancer cells. While all three agents target the critical enzyme CYP17A1 to stifle androgen production, their nuanced differences in mechanism and the cancer cells' ability to circumvent this blockade lead to varied patterns of resistance and cross-resistance.
This guide provides a comprehensive comparison of Orteronel with other key androgen synthesis inhibitors, Abiraterone and Galeterone, focusing on the critical issue of cross-resistance in the context of castration-resistant prostate cancer (CRPC). For researchers and drug development professionals, understanding these mechanisms is paramount for designing next-generation therapies and optimizing treatment sequences.
Mechanism of Action: A Common Target with Subtle Distinctions
Orteronel (TAK-700), Abiraterone, and Galeterone all function as androgen synthesis inhibitors by targeting CYP17A1, an enzyme essential for the production of androgens in the testes, adrenal glands, and within the tumor microenvironment itself.[1][2][3] CYP17A1 possesses two key enzymatic activities: 17α-hydroxylase and 17,20-lyase. While Abiraterone inhibits both activities, Orteronel was designed to be a more selective inhibitor of 17,20-lyase.[1][4] This selectivity was intended to reduce the mineralocorticoid excess seen with Abiraterone by sparing cortisol synthesis.[4] Galeterone, in addition to inhibiting CYP17A1, exhibits a unique multi-pronged attack by also acting as an androgen receptor (AR) antagonist and promoting AR degradation.[5][6]
dot graph "Mechanisms_of_Action" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Inhibitors" { label="Androgen Synthesis Inhibitors"; style=filled; color="#F1F3F4"; node [fillcolor="#4285F4"]; Orteronel [label="Orteronel"]; Abiraterone [label="Abiraterone"]; Galeterone [label="Galeterone"]; }
subgraph "cluster_Targets" { label="Molecular Targets"; style=filled; color="#F1F3F4"; node [fillcolor="#34A853"]; CYP17A1 [label="CYP17A1 Enzyme"]; AR [label="Androgen Receptor (AR)"]; }
subgraph "cluster_Actions" { label="Cellular Effects"; style=filled; color="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Inhibition [label="Inhibition of\nAndrogen Synthesis"]; Antagonism [label="AR Antagonism"]; Degradation [label="AR Degradation"]; }
Orteronel -> CYP17A1 [label="Inhibits 17,20-lyase"]; Abiraterone -> CYP17A1 [label="Inhibits 17α-hydroxylase\nand 17,20-lyase"]; Galeterone -> CYP17A1 [label="Inhibits CYP17A1"]; Galeterone -> AR [label="Antagonizes & Degrades"];
CYP17A1 -> Inhibition; AR -> Antagonism; AR -> Degradation; } Caption: Mechanisms of Action of Androgen Synthesis Inhibitors.
The Landscape of Resistance: How Prostate Cancer Fights Back
Resistance to androgen synthesis inhibitors is a significant clinical challenge. The primary mechanisms that drive resistance and, consequently, cross-resistance include:
-
Androgen Receptor (AR) Amplification and Overexpression: Cancer cells can increase the number of AR copies, making them hypersensitive to even minute amounts of androgens.
-
AR Mutations: Mutations in the AR ligand-binding domain can alter its structure, allowing it to be activated by other steroids or even by the inhibitors themselves.
-
AR Splice Variants (AR-Vs): The expression of truncated AR isoforms that lack the ligand-binding domain, most notably AR-V7, results in a constitutively active receptor that is no longer dependent on androgens for its function.[5][7]
-
Upregulation of Steroidogenesis: Tumors can adapt by increasing the expression of enzymes involved in the androgen synthesis pathway to overcome the inhibitory effects of the drugs.
dot graph "Resistance_Mechanisms" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Inhibitors" { label="Therapeutic Pressure"; style=filled; color="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitors [label="Androgen Synthesis\nInhibitors"]; }
subgraph "cluster_Mechanisms" { label="Resistance Pathways"; style=filled; color="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; AR_Amp [label="AR Amplification/\nOverexpression"]; AR_Mut [label="AR Mutations"]; AR_V [label="AR Splice Variants\n(e.g., AR-V7)"]; Steroid_Up [label="Upregulation of\nSteroidogenesis"]; }
subgraph "cluster_Outcome" { label="Clinical Outcome"; style=filled; color="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Resistance [label="Drug Resistance &\nCross-Resistance"]; }
Inhibitors -> AR_Amp; Inhibitors -> AR_Mut; Inhibitors -> AR_V; Inhibitors -> Steroid_Up;
AR_Amp -> Resistance; AR_Mut -> Resistance; AR_V -> Resistance; Steroid_Up -> Resistance; } Caption: Key Mechanisms of Resistance to Androgen Synthesis Inhibitors.
Comparative Analysis of Cross-Resistance
Due to the discontinuation of Orteronel's clinical development, direct comparative data on cross-resistance is limited. However, by examining the known resistance mechanisms and the distinct properties of each inhibitor, we can infer potential patterns of cross-resistance.
| Feature | Orteronel | Abiraterone | Galeterone |
| Primary Target | CYP17A1 (selective for 17,20-lyase)[1] | CYP17A1 (17α-hydroxylase and 17,20-lyase)[2] | CYP17A1, Androgen Receptor[5] |
| Additional Mechanisms | None | None | AR Antagonism, AR Degradation[5][6] |
| Reported IC50 (CYP17A1 17,20-lyase) | 19 nM (human)[8] | Varies by assay conditions | Varies by assay conditions |
| Potential to Overcome AR-V7 Resistance | Unlikely | No[7] | Yes (preclinical and early clinical data)[5][9] |
| Potential to Overcome AR Mutation Resistance | Limited | Limited | Yes (preclinical data)[5] |
| Potential to Overcome AR Overexpression | Limited | Limited | Yes (due to AR degradation)[10] |
Orteronel and Abiraterone: Given their singular focus on CYP17A1, cross-resistance between Orteronel and Abiraterone is highly probable. Resistance mechanisms that reactivate the AR signaling pathway downstream of androgen synthesis, such as AR amplification, mutations, and the expression of AR-V7, would likely confer resistance to both drugs.[11][12]
Galeterone's Potential to Overcome Resistance: Galeterone's unique ability to not only inhibit androgen synthesis but also directly antagonize and degrade the androgen receptor offers a potential advantage in overcoming resistance to pure CYP17A1 inhibitors.[5] Preclinical studies have shown that Galeterone can suppress the growth of prostate cancer cells that are resistant to enzalutamide (an AR antagonist), and it has demonstrated activity in patients with the AR-V7 variant.[9][10] This suggests that Galeterone may be effective in patients who have developed resistance to Orteronel or Abiraterone through AR-dependent mechanisms.
Experimental Protocols
CYP17A1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CYP17A1 co-expressed with cytochrome P450 reductase (POR) is used. For the 17α-hydroxylase assay, radiolabeled progesterone is used as the substrate. For the 17,20-lyase assay, radiolabeled 17α-hydroxypregnenolone is the substrate.[13][14]
-
Incubation: The enzyme, substrate, and varying concentrations of the inhibitor (e.g., Orteronel, Abiraterone, or Galeterone) are incubated in a reaction buffer containing a NADPH regenerating system at 37°C.
-
Reaction Termination and Extraction: The reaction is stopped by the addition of a solvent like ethyl acetate. The steroids are then extracted from the aqueous phase.
-
Analysis: The extracted steroids (substrate and product) are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[14] The amount of product formed is quantified using a radioisotope detector.
-
IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
dot graph "CYP17A1_Inhibition_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
node [fillcolor="#F1F3F4"]; start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Prepare Reagents:\n- Recombinant CYP17A1/POR\n- Substrate (e.g., Progesterone)\n- Inhibitor Dilutions"]; incubation [label="Incubate Enzyme, Substrate,\nand Inhibitor at 37°C"]; termination [label="Terminate Reaction and\nExtract Steroids"]; analysis [label="Separate and Quantify\nMetabolites (TLC/HPLC)"]; calculation [label="Calculate % Inhibition\nand Determine IC50"]; end_node [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> reagents; reagents -> incubation; incubation -> termination; termination -> analysis; analysis -> calculation; calculation -> end_node; } Caption: Workflow for CYP17A1 Inhibition Assay.
Androgen Receptor Degradation Assay (Western Blot)
Objective: To assess the ability of a compound to induce the degradation of the androgen receptor in prostate cancer cells.
Methodology:
-
Cell Culture and Treatment: Prostate cancer cell lines (e.g., LNCaP, VCaP) are cultured in appropriate media. The cells are then treated with varying concentrations of the test compound (e.g., Galeterone) or a vehicle control for a specified period.
-
Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the androgen receptor. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added.
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry software. A loading control protein (e.g., GAPDH or β-actin) is also probed to normalize for variations in protein loading.[15]
-
Analysis: The level of AR protein in the treated samples is compared to the vehicle control to determine the extent of degradation.
dot graph "AR_Degradation_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
node [fillcolor="#F1F3F4"]; start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture [label="Culture Prostate Cancer Cells\nand Treat with Compound"]; lysis [label="Lyse Cells and\nQuantify Protein"]; sds_page [label="Separate Proteins\nby SDS-PAGE"]; transfer [label="Transfer Proteins to\nPVDF Membrane"]; immunoblot [label="Immunoblot with\nAR-specific Antibody"]; detect [label="Detect and Quantify\nAR Protein Levels"]; end_node [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> culture; culture -> lysis; lysis -> sds_page; sds_page -> transfer; transfer -> immunoblot; immunoblot -> detect; detect -> end_node; } Caption: Workflow for Androgen Receptor Degradation Assay.
Detection of AR Splice Variants (RT-qPCR)
Objective: To detect and quantify the expression of AR splice variants, such as AR-V7, in prostate cancer cells or patient samples.
Methodology:
-
RNA Extraction: Total RNA is extracted from prostate cancer cells or circulating tumor cells (CTCs) isolated from patient blood samples using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR using primers that are specific for the AR splice variant of interest (e.g., primers that span the unique exon junction of AR-V7). A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to detect the amplification of the target sequence in real-time.
-
Data Analysis: The expression level of the AR splice variant is quantified relative to a reference gene (e.g., GAPDH) using the delta-delta Ct method.[16] This allows for the comparison of AR-V7 expression across different samples.[17]
Conclusion
The landscape of androgen synthesis inhibitors for castration-resistant prostate cancer is marked by both significant advances and the persistent challenge of drug resistance. While Orteronel, Abiraterone, and Galeterone share a common target in CYP17A1, their distinct mechanisms of action have important implications for cross-resistance. The multi-targeted approach of Galeterone, which includes AR antagonism and degradation, appears to offer a promising strategy to overcome some of the common resistance mechanisms that plague pure CYP17A1 inhibitors. Although the clinical development of Orteronel was halted, understanding its profile in the context of cross-resistance with other agents provides valuable insights for the continued development of novel and more effective therapies for advanced prostate cancer. Future research should focus on the development of biomarkers to predict which patients are most likely to respond to specific inhibitors and to guide the optimal sequencing of these life-prolonging therapies.
References
- 1. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abiraterone and Galeterone, Powerful Tools Against Prostate Cancer: Present and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abiraterone and other novel androgen-directed strategies for the treatment of prostate cancer: a new era of hormonal therapies is born - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Galeterone for the treatment of advanced prostate cancer: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen synthesis inhibitors in the treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AR-V7 and Resistance to Enzalutamide and Abiraterone in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Galeterone shows activity in a variant form of castration-resistant prostate cancer - ecancer [ecancer.org]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Cross-Resistance to Abiraterone and Enzalutamide in Castration Resistance Prostate Cancer Cellular Models Is Mediated by AR Transcriptional Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Resistance to CYP17A1 inhibition with abiraterone in castration resistant prostate cancer: Induction of steroidogenesis and androgen receptor splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Decoding the androgen receptor splice variants - Lu - Translational Andrology and Urology [tau.amegroups.org]
Orteronel in Abiraterone-Resistant Prostate Cancer: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Orteronel's potential efficacy in the context of abiraterone-resistant prostate cancer. While direct preclinical studies on Orteronel in abiraterone-resistant models are limited, this analysis synthesizes clinical data and mechanistic rationale to offer insights into its potential role and compares it with other therapeutic alternatives.
Orteronel (TAK-700) is a non-steroidal, selective inhibitor of CYP17A1, a critical enzyme in the androgen biosynthesis pathway.[1] Unlike abiraterone, which inhibits both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1, orteronel demonstrates greater selectivity for the 17,20-lyase activity.[1][2] This targeted approach aims to reduce androgen production, a key driver of prostate cancer growth, with potentially fewer off-target effects.
Mechanistic Rationale in Abiraterone Resistance
Resistance to abiraterone in prostate cancer is a complex phenomenon that can arise from various mechanisms, including the upregulation of CYP17A1 and the emergence of androgen receptor (AR) splice variants that can be activated in a ligand-independent manner. Preclinical studies have indicated that resistance to abiraterone may involve the induction of steroidogenesis and AR splice variants. While direct preclinical evidence is lacking for Orteronel's efficacy in abiraterone-resistant models, its distinct inhibitory profile suggests a potential to overcome certain resistance mechanisms. However, it is important to note that the clinical development of orteronel for prostate cancer was terminated as it failed to demonstrate an overall survival benefit in Phase III trials.[3]
Comparative Clinical Efficacy in Castration-Resistant Prostate Cancer (CRPC)
While specific data in abiraterone-resistant models is unavailable, a network meta-analysis of eight randomized controlled trials in patients with metastatic castration-resistant prostate cancer (mCRPC) provides a basis for comparing the clinical efficacy of orteronel with abiraterone and enzalutamide.
| Efficacy Endpoint | Orteronel | Abiraterone | Enzalutamide |
| Overall Survival (OS) | No significant effect (HR = 0.90)[4][5] | Significant improvement (HR = 0.78)[4][5] | Most efficacious (HR = 0.71)[4][5] |
| Progression-Free Survival (PFS) | Not significantly associated with improvement[4][5] | Not significantly associated with improvement[4][5] | Significant improvement (HR = 0.36)[4][5] |
| Time to PSA Progression | No statistically significant effect[4][5] | Significantly prolonged (HR = 0.56)[4][5] | Significantly prolonged (HR = 0.20)[4][5] |
| Adverse Events (AEs) | Associated with an increased risk[4][5] | Not significantly different from control[4][5] | Not significantly different from control[4][5] |
| HR = Hazard Ratio. Data from a network meta-analysis of randomized controlled trials in mCRPC patients.[4][5] |
Experimental Protocols
Establishment of Abiraterone-Resistant Cell Lines
-
Cell Line Selection: Start with an androgen-sensitive prostate cancer cell line (e.g., LNCaP, VCaP).
-
Long-term Culture: Culture the cells in the presence of gradually increasing concentrations of abiraterone acetate over several months.
-
Resistance Confirmation: Verify resistance by assessing cell viability and proliferation in the presence of abiraterone compared to the parental, sensitive cell line.
-
Mechanism Analysis: Characterize the resistant cells to identify potential mechanisms of resistance, such as CYP17A1 expression levels, AR expression and mutations, and the presence of AR splice variants.
In Vivo Xenograft Model
-
Animal Model: Use castrated male immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Implantation: Subcutaneously implant the established abiraterone-resistant prostate cancer cells.
-
Treatment: Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, orteronel, other comparators).
-
Efficacy Evaluation: Monitor tumor growth, body weight, and serum PSA levels. At the end of the study, tumors can be harvested for further analysis of biomarkers and signaling pathways.
Signaling Pathways and Experimental Workflow
Androgen Biosynthesis Pathway and Drug Targets
The following diagram illustrates the androgen biosynthesis pathway and the points of inhibition for abiraterone and orteronel.
References
- 1. Clinical and biochemical consequences of CYP17A1 inhibition with abiraterone given with and without exogenous glucocorticoids in castrate men with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CYP17A1 Inhibitors in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. cancer-research-network.com [cancer-research-network.com]
Orteronel and Seviteronel: A Comparative Analysis of their Binding Kinetics to CYP17A1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding kinetics of two non-steroidal inhibitors of Cytochrome P450 17A1 (CYP17A1), orteronel and seviteronel. Both compounds are significant in the context of developing treatments for castration-resistant prostate cancer (CRPC) due to their role in inhibiting androgen biosynthesis. This analysis is supported by available experimental data to facilitate a clear understanding of their molecular interactions with their primary target.
Executive Summary
Orteronel (TAK-700) and seviteronel (VT-464) are potent inhibitors of CYP17A1, a critical enzyme in the androgen biosynthesis pathway. While both drugs target the same enzyme, their binding kinetics and selectivity profiles exhibit notable differences. Experimental evidence suggests that both inhibitors engage with CYP17A1 through a multi-step binding process, characterized by an initial rapid interaction followed by a slower conformational change to a more stable complex.[1][2] Orteronel displays a higher selectivity for the 17,20-lyase activity of CYP17A1, which is a key step in androgen synthesis.[3] Seviteronel, in addition to inhibiting CYP17A1 lyase, also functions as an antagonist of the androgen receptor (AR).
Comparative Binding Kinetics
The interaction of both orteronel and seviteronel with CYP17A1 is not a simple one-step process. Analysis of their binding kinetics reveals a more complex mechanism involving an initial, rapid formation of an enzyme-inhibitor complex, which then undergoes a slower isomerization to a final, more tightly bound state.[1][2] This multi-step binding has implications for the overall inhibitory potency and duration of action of these drugs.
While direct comparative studies detailing the association (kon) and dissociation (koff) rate constants for both drugs under identical conditions are limited, available data on their binding affinity (Kd) and inhibitory concentrations (IC50) provide valuable insights.
| Parameter | Orteronel | Seviteronel | Reference |
| Target(s) | CYP17A1 (selective for 17,20-lyase) | CYP17A1 (17,20-lyase), Androgen Receptor (AR) | [3] |
| Binding Affinity (Kd) | 56 nM (R-enantiomer), 40 nM (S-enantiomer) | Not explicitly reported | [1][2] |
| IC50 (17,20-lyase) | 19 nM (human) | 69 nM | [4] |
| Binding Kinetics | Multi-step binding with a "relatively slow" overall binding rate. Apparent kon of 6.1 s-1 for (S)-orteronel in trapping experiments. | Multi-step binding. | [1][2][5] |
Signaling Pathway and Mechanism of Action
Orteronel and seviteronel exert their effects by inhibiting CYP17A1, a crucial enzyme in the conversion of cholesterol to androgens. CYP17A1 has two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase. The 17,20-lyase activity is the rate-limiting step for the production of dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone and dihydrotestosterone (DHT).
Experimental Protocols
The determination of binding kinetics for inhibitors like orteronel and seviteronel typically involves techniques such as spectral analysis of binding and surface plasmon resonance (SPR).
Spectral Analysis of CYP17A1-Inhibitor Binding
This method relies on the change in the absorbance spectrum of the heme iron in CYP17A1 upon ligand binding.
-
Preparation: A purified and concentrated solution of human CYP17A1 is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Titration: The inhibitor (orteronel or seviteronel) is incrementally added to the CYP17A1 solution.
-
Spectral Measurement: After each addition, the absorbance spectrum is recorded, typically in the Soret region (around 400-450 nm). The binding of nitrogen-containing inhibitors to the heme iron results in a characteristic spectral shift (Type II difference spectrum).
-
Kinetic Analysis: For kinetic measurements, a stopped-flow spectrophotometer is used. The enzyme and inhibitor solutions are rapidly mixed, and the change in absorbance over time is monitored. The resulting data can be fitted to kinetic models to determine rate constants. For a multi-step binding process, the data would be fitted to a model that accounts for an initial rapid phase followed by a slower phase.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure real-time biomolecular interactions.
-
Chip Preparation: Recombinant human CYP17A1 is immobilized on a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations of the inhibitor (orteronel or seviteronel) in a running buffer are flowed over the chip surface.
-
Data Acquisition: The binding of the inhibitor to the immobilized CYP17A1 causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). The association phase is monitored during the injection, and the dissociation phase is monitored as the buffer flows over the chip after the injection.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model or a more complex model for multi-step interactions) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Multi-Step Binding Workflow
The binding of both orteronel and seviteronel to CYP17A1 can be visualized as a two-step process. This model suggests an initial, rapid, and reversible binding event, likely to a site near the active center, followed by a slower conformational change that results in a more stable, high-affinity complex.
Conclusion
Both orteronel and seviteronel are potent, non-steroidal inhibitors of CYP17A1 that exhibit a complex, multi-step binding mechanism. Orteronel is characterized by its high selectivity for the 17,20-lyase activity of CYP17A1. Seviteronel possesses a dual mechanism of action, inhibiting CYP17A1 lyase and also acting as an androgen receptor antagonist. While a complete side-by-side comparison of their binding kinetics (kon and koff) is not available, the existing data on their binding affinities and inhibitory concentrations, coupled with the understanding of their multi-step binding process, provide a solid foundation for further research and development in the pursuit of more effective treatments for androgen-driven cancers. Future studies employing techniques like surface plasmon resonance under standardized conditions would be invaluable for a more definitive comparative analysis of their binding kinetics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multistep Binding of the Non-Steroidal Inhibitors Orteronel and Seviteronel to Human Cytochrome P450 17A1 and Relevance to Inhibition of Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
Orteronel's In Vitro Inhibition of DHEA-S Production: A Comparative Analysis
For Immediate Release
This publication provides a comparative analysis of Orteronel (TAK-700), a selective inhibitor of the 17,20-lyase activity of CYP17A1, against other notable CYP17A1 inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of Orteronel's in vitro performance in inhibiting dehydroepiandrosterone sulfate (DHEA-S) production, a key androgen precursor. Experimental data, detailed methodologies, and pathway diagrams are presented to facilitate a thorough understanding of Orteronel's mechanism and selectivity.
Comparative Efficacy of CYP17A1 Inhibitors
Orteronel distinguishes itself as a selective inhibitor of the 17,20-lyase activity of the CYP17A1 enzyme, which is a critical step in the androgen biosynthesis pathway. Unlike the non-selective inhibitor Abiraterone, which potently inhibits both the 17,20-lyase and 17α-hydroxylase activities of CYP17A1, Orteronel's selectivity for 17,20-lyase is designed to minimize the impact on cortisol biosynthesis.[1] This targeted approach aims to reduce the potential for mineralocorticoid excess and the need for concomitant corticosteroid administration.
The following table summarizes the in vitro inhibitory potency (IC50) of Orteronel and its comparators against the two key activities of CYP17A1.
| Compound | 17,20-Lyase Inhibition IC50 (nM) | 17α-Hydroxylase Inhibition IC50 (nM) | Selectivity Ratio (Hydroxylase/Lyase) |
| Orteronel (TAK-700) | 64[1] | 348[1] | 5.4[1] |
| Abiraterone | 15[1] | 2.5[1] | 0.17 |
| Seviteronel (VT-464) | 69[1] | 670[1] | ~9.7 |
Note: A higher selectivity ratio indicates greater selectivity for 17,20-lyase over 17α-hydroxylase.
In a cell-based assay, Orteronel, Abiraterone, and Galeterone all demonstrated potent inhibition of testosterone synthesis (≥ 94% at 1 µM).[1] However, at this concentration, Abiraterone and Orteronel reduced cortisol levels by 91% and 70%, respectively, while Galeterone had a minimal effect on cortisol, decreasing it by only 14%.[1]
Experimental Protocols
In Vitro DHEA-S Inhibition Assay using NCI-H295R Cells
The following protocol outlines a standard in vitro assay for evaluating the inhibition of DHEA-S production by compounds such as Orteronel. The human NCI-H295R adrenocortical carcinoma cell line is the established in vitro model for studying steroidogenesis as it expresses all the key enzymes required for androgen and corticosteroid synthesis.
1. Cell Culture and Treatment:
-
NCI-H295R cells are cultured in a suitable medium, such as DMEM/F-12 supplemented with fetal bovine serum and other necessary growth factors, under standard cell culture conditions (37°C, 5% CO2).
-
For the assay, cells are seeded in multi-well plates and allowed to adhere and grow to a specified confluency.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (e.g., Orteronel, Abiraterone) or a vehicle control (e.g., DMSO).
-
A positive control, such as a known inhibitor of steroidogenesis, may also be included.
-
The cells are incubated with the compounds for a predetermined period, typically 24 to 48 hours, to allow for the inhibition of enzyme activity and subsequent changes in steroid production.
2. Sample Collection:
-
Following the incubation period, the cell culture supernatant is collected from each well.
-
The supernatant, which contains the secreted steroids, is then stored at -80°C until analysis.
3. DHEA-S Quantification by LC-MS/MS:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate and sensitive quantification of DHEA-S in the cell culture supernatant.
-
Sample Preparation: An internal standard (e.g., a stable isotope-labeled DHEA-S) is added to the supernatant samples to account for variations in sample processing and analysis. The steroids are then extracted from the supernatant, typically using a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.
-
LC Separation: The extracted samples are injected into a liquid chromatography system. The different steroids are separated based on their physicochemical properties as they pass through a chromatographic column.
-
MS/MS Detection: The separated steroids are then introduced into a tandem mass spectrometer. The mass spectrometer is set to specifically detect and quantify DHEA-S based on its unique mass-to-charge ratio and fragmentation pattern.
-
Data Analysis: The concentration of DHEA-S in each sample is determined by comparing its peak area to that of the internal standard and a standard curve generated from known concentrations of DHEA-S. The IC50 values for each test compound are then calculated by plotting the percentage of DHEA-S inhibition against the log of the compound concentration.
Visualizing the Mechanism of Action
To further elucidate the role of Orteronel in the androgen synthesis pathway and the experimental process for its validation, the following diagrams are provided.
Caption: Androgen synthesis pathway highlighting CYP17A1 and Orteronel's selective inhibition.
Caption: Workflow for in vitro validation of DHEA-S production inhibition.
References
Safety Operating Guide
Safe Disposal of Orteronel ((R)-enantiomer): A Procedural Guide for Laboratory Professionals
Orteronel (TAK-700) , an investigational non-steroidal, selective inhibitor of 17,20-lyase, requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the environment.[1] Although the clinical development of Orteronel for prostate cancer was discontinued, its use in preclinical research necessitates a clear understanding of its proper disposal.[2][3] This guide provides essential, step-by-step instructions for the safe disposal of Orteronel, aligning with general best practices for investigational and potentially hazardous drugs.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Orteronel with appropriate personal protective equipment (PPE) to avoid inhalation, skin, and eye contact.[4][5]
Recommended PPE:
-
Protective gloves
-
Protective clothing
-
Eye and face protection
In the event of a spill, the area should be evacuated, and the spillage should be contained to prevent it from entering drains or water courses.[4][5] Spilled material should be absorbed with an inert, liquid-binding material, and the contaminated surfaces should be decontaminated.[4]
Disposal Procedures for Orteronel
The disposal of Orteronel and its contaminated materials must comply with local, state, and federal regulations.[4][6] As an investigational drug, particularly one with antineoplastic properties, it is often treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation of Waste: All materials contaminated with Orteronel must be segregated from regular laboratory waste. This includes:
-
Unused or expired Orteronel
-
Empty and partially used vials or containers
-
Contaminated labware (e.g., syringes, pipettes)
-
Used personal protective equipment (gloves, lab coats)
-
Spill cleanup materials
-
-
Waste Containerization:
-
Place all segregated Orteronel waste into a designated, properly labeled hazardous waste container.[7] These containers are typically color-coded (often black for hazardous pharmaceutical waste) and must be leak-proof and sealable.[8][9]
-
For any sharps, such as needles or syringes that have come into contact with Orteronel, use a designated sharps container for hazardous materials.[8]
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and a description of the contents, including "Orteronel Waste."
-
-
Storage:
-
Store the sealed hazardous waste container in a secure, designated area away from general lab traffic until it is collected for disposal.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed environmental management vendor.[6][7] The standard and required method for the disposal of this type of waste is incineration at a permitted hazardous waste facility.[6][7]
-
Ensure that a hazardous waste manifest is completed to document the transfer and disposal of the waste, in compliance with regulatory requirements.[9]
-
Summary of Disposal Considerations
The following table summarizes the key logistical and safety information for the proper disposal of Orteronel.
| Category | Guideline | Rationale |
| Waste Classification | Hazardous Pharmaceutical Waste | Orteronel is an investigational antineoplastic agent, warranting handling as a hazardous substance. |
| PPE | Gloves, lab coat, eye/face protection | To prevent direct contact and exposure.[4][5] |
| Waste Segregation | Separate from non-hazardous waste | Prevents cross-contamination and ensures proper disposal pathway. |
| Container Type | Labeled, sealed, leak-proof hazardous waste container | To safely contain the waste and clearly communicate its contents.[7] |
| Disposal Method | Incineration by a licensed vendor | Ensures complete destruction of the active pharmaceutical ingredient.[6][7] |
| Documentation | Hazardous waste manifest | Provides a record of the waste from generation to final disposal, ensuring regulatory compliance.[9] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of Orteronel.
References
- 1. Phase 1/2 study of orteronel (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel–prednisone in metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. takeda.com [takeda.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. biocrick.com [biocrick.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. web.uri.edu [web.uri.edu]
- 9. medicalwastepros.com [medicalwastepros.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Orteronel, (R)-
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Orteronel, (R)-, a nonsteroidal CYP17A1 inhibitor. Adherence to these guidelines is essential for minimizing exposure risk and ensuring a safe laboratory environment.
Immediate Safety Concerns and Required Personal Protective Equipment
Orteronel is a potent pharmaceutical compound that presents several health hazards. The primary risks include skin and eye irritation, allergic reactions, and potential damage to fertility or an unborn child. It is also suspected of causing genetic defects and may cause allergy or asthma-like symptoms if inhaled.[1]
Engineering Controls are the first line of defense:
-
Ventilation: All work with Orteronel powder must be conducted in a certified chemical fume hood or other approved ventilated enclosure to minimize inhalation exposure.[1]
-
Restricted Access: Clearly demarcate areas where Orteronel is handled and restrict access to trained and authorized personnel only.
Personal Protective Equipment (PPE) is mandatory for all handling procedures:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves (double gloving is recommended). | Prevents skin contact and absorption. |
| Body Protection | A fully buttoned lab coat. A disposable gown is recommended for larger quantities or when significant contamination is possible. | Protects skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if work cannot be conducted in a ventilated enclosure.[1] | Prevents inhalation of airborne particles. |
Operational Plan for Safe Handling
A systematic approach is critical to safely handle Orteronel in a laboratory setting. The following workflow outlines the key steps from preparation to immediate cleanup.
Caption: A stepwise workflow for the safe handling of Orteronel in a laboratory setting.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the designated work area within a chemical fume hood or other ventilated enclosure.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Weighing and Handling:
-
Handle solid Orteronel with care to avoid generating dust.
-
Weigh the compound in the ventilated enclosure. Using a balance with a draft shield is recommended.
-
If creating a solution, add the solvent to the weighed Orteronel slowly to prevent splashing.
-
-
Post-Handling Decontamination:
-
Wipe down all work surfaces with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite), followed by a rinse with 70% ethanol and then water.
-
Thoroughly clean all non-disposable equipment used.
-
-
Personal Decontamination:
-
Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then gown, then eye protection).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Caption: A logical flow diagram for responding to an Orteronel spill.
Spill Response Protocol:
-
Immediate Actions:
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
-
If the spill is large or generates significant dust, evacuate the area.
-
-
Containment and Cleanup:
-
Don the appropriate PPE, including respiratory protection if necessary.
-
For a solid spill , gently cover with a damp paper towel to avoid raising dust.
-
For a liquid spill , cover with absorbent pads, working from the outside in.
-
Carefully collect all contaminated materials and place them in a clearly labeled hazardous waste bag.
-
-
Decontamination and Disposal:
-
Clean the spill area with a deactivating solution, followed by 70% ethanol and water.
-
Dispose of all contaminated materials, including PPE, as hazardous waste.
-
Report the spill to the laboratory supervisor and follow institutional reporting procedures.
-
Disposal Plan
All waste contaminated with Orteronel must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing Orteronel should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not pour down the drain.
-
Sharps: Needles, syringes, or other sharps contaminated with Orteronel must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through the institution's environmental health and safety department or a licensed hazardous waste contractor. Ensure all containers are properly labeled with the contents, including "Hazardous Waste" and the name "Orteronel, (R)-".
-
By adhering to these safety protocols, researchers can mitigate the risks associated with handling Orteronel and maintain a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
